molecular formula C29H48N7O17P3S B15551949 (3E)-octenoyl-CoA

(3E)-octenoyl-CoA

货号: B15551949
分子量: 891.7 g/mol
InChI 键: CSCVMTFVEARIET-WQIYAIRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3E)-octenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3E)-octenoic acid. It is a medium-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C29H48N7O17P3S

分子量

891.7 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-3-enethioate

InChI

InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h7-8,16-18,22-24,28,39-40H,4-6,9-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b8-7+/t18-,22-,23-,24+,28-/m1/s1

InChI 键

CSCVMTFVEARIET-WQIYAIRVSA-N

产品来源

United States

Foundational & Exploratory

The Pivotal Role of (3E)-Octenoyl-CoA in Unsaturated Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of fatty acids through β-oxidation is a cornerstone of cellular energy homeostasis. While the pathway for saturated fatty acids is straightforward, the degradation of unsaturated fatty acids necessitates a series of auxiliary enzymes to resolve the structural complexities introduced by double bonds. This technical guide provides an in-depth examination of (3E)-octenoyl-CoA, a key intermediate in the oxidation of specific unsaturated fatty acids. We will explore its formation, its critical isomerization, the enzymes involved, and the broader regulatory context of its metabolism. This document consolidates quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent metabolic and signaling pathways to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

Mitochondrial and peroxisomal β-oxidation systematically shortens fatty acyl-CoA molecules into acetyl-CoA units. The core pathway is optimized for saturated, trans-configured intermediates. However, many dietary and endogenous fatty acids contain cis- or trans-double bonds at odd- or even-numbered carbon positions. The β-oxidation of linoleic acid (18:2 n-6), for example, proceeds normally for several cycles until it yields this compound. This intermediate, with its double bond between carbons 3 and 4, is not a substrate for the next enzyme in the core pathway, enoyl-CoA hydratase. The resolution of this metabolic cul-de-sac is essential for the complete energy extraction from polyunsaturated fatty acids and is the central function of the enzyme system that processes this compound.

The Core Function: Isomerization of this compound

This compound is an intermediate that stalls the β-oxidation spiral. To re-enter the main catabolic pathway, its 3-trans double bond must be repositioned. This critical step is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (ECI) (EC 5.3.3.8).[1]

This enzyme facilitates the isomerization of both (3Z)-enoyl-CoA and (3E)-enoyl-CoA substrates into (2E)-enoyl-CoA.[2] The resulting product, (2E)-octenoyl-CoA, is a canonical substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed.[3][4] The enzyme is therefore indispensable for the metabolism of unsaturated fatty acids with double bonds at odd-numbered positions.[1][2]

The isomerization reaction is as follows: (3E)-alk-3-enoyl-CoA <=> (2E)-alk-2-enoyl-CoA [2]

This reaction is crucial in both mitochondria and peroxisomes, the two cellular sites for β-oxidation.[5]

Beta_Oxidation_Unsaturated cluster_pathway β-Oxidation of an Unsaturated Fatty Acid start Unsaturated Acyl-CoA (e.g., from Linoleic Acid) cycles Several Cycles of β-Oxidation start->cycles intermediate This compound cycles->intermediate Stalls Pathway product (2E)-Octenoyl-CoA intermediate->product Isomerization next_step Enoyl-CoA Hydratase product->next_step enzyme Δ³,Δ²-Enoyl-CoA Isomerase (ECI) enzyme->product end Resumption of β-Oxidation Spiral next_step->end

Figure 1. Isomerization of this compound in β-Oxidation.

Enzymology and Subcellular Localization

The isomerization of 3-enoyl-CoA intermediates is performed by a class of enzymes known as Δ³,Δ²-enoyl-CoA isomerases (ECI). These enzymes exist in different forms and locations.

  • Mitochondrial Isomerases : Mitochondria contain a monofunctional Δ³,Δ²-enoyl-CoA isomerase (MECI) which is crucial for the degradation of unsaturated fatty acids.[5] This enzyme has a broad chain-length specificity.[5]

  • Peroxisomal Isomerases : Peroxisomes also contain a monofunctional ECI.[5] In mammals, this enzyme, previously just called peroxisomal enoyl-CoA isomerase (PECI), is now known as ECI2.[6] Additionally, peroxisomes house multifunctional enzymes (MFEs). In rats, for example, multifunctional enzyme 1 (MFE1) possesses enoyl-CoA isomerase activity alongside its hydratase and dehydrogenase functions.[5][7]

  • Enzyme Specificity : While the different isomerases can act on various substrates, they exhibit distinct preferences. MECI is most active in catalyzing the 3-cis → 2-trans isomerization, whereas the monofunctional ECI shows a preference for the 3-trans → 2-trans isomerization, the reaction that converts this compound.[5]

Quantitative Data on Isomerase Activity

The efficiency of Δ³,Δ²-enoyl-CoA isomerases has been characterized through kinetic studies. The catalytic efficiency (kcat/KM) provides a measure of how efficiently an enzyme converts a substrate into a product. While specific data for this compound is sparse in the literature, studies on analogous substrates provide valuable insights.

Enzyme SourceSubstratekcat/KM (M⁻¹s⁻¹)Reference
Rat Peroxisomal Acyl-CoA Oxidase I (with intrinsic isomerase activity)trans-Hexenoyl-CoAComparable to authentic ECI[8]
Rat Peroxisomal Acyl-CoA Oxidase I (with intrinsic isomerase activity)trans-Octenoyl-CoAComparable to authentic ECI[8]
Plant Peroxisomes (general)Not specified10⁶[1]
Rat Liver (general)Not specified0.07 x 10⁶[1]

Note: The data from rat peroxisomal acyl-CoA oxidase I indicates it has an intrinsic isomerase activity with efficiencies comparable to dedicated isomerase enzymes like peroxisomal Δ³,Δ²-enoyl-CoA isomerase and multifunctional enzyme 1 for these substrates.[8]

Regulation of Unsaturated Fatty Acid Metabolism

The metabolism of this compound does not occur in isolation but is embedded within the highly regulated network of fatty acid metabolism. The expression of β-oxidation enzymes, including isomerases, is controlled by key transcription factors and signaling pathways that respond to the cell's energetic and nutritional state.

  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha) : This nuclear receptor is a master regulator of lipid metabolism.[9] When activated by fatty acids or synthetic ligands (like fibrates), PPARα induces the transcription of genes encoding enzymes for fatty acid uptake and β-oxidation in both mitochondria and peroxisomes.[10][11]

  • SREBPs (Sterol Regulatory Element-Binding Proteins) : SREBP-1c, in particular, is a key activator of lipogenesis (fatty acid synthesis).[10][11] High levels of unsaturated fatty acids can suppress the activity of SREBP-1c, thereby reducing fatty acid synthesis and promoting a metabolic shift towards oxidation.[11]

  • Hormonal Control : Insulin promotes fatty acid synthesis by activating SREBP-1c.[12] Conversely, glucagon (B607659) and epinephrine (B1671497) activate AMP-activated protein kinase (AMPK), which phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thus favoring oxidation.[12]

Regulation_Pathway cluster_reg Regulation of Fatty Acid Oxidation PPARa PPARα BetaOxidation β-Oxidation Genes (incl. ECI) PPARa->BetaOxidation upregulates SREBP1c SREBP-1c Lipogenesis Lipogenesis Genes SREBP1c->Lipogenesis upregulates FattyAcids High Cellular Unsaturated Fatty Acids FattyAcids->PPARa activates FattyAcids->SREBP1c inhibits Insulin Insulin Insulin->SREBP1c activates Glucagon Glucagon Glucagon->Lipogenesis inhibits

Figure 2. Key Regulators of Fatty Acid Metabolism.

Experimental Protocols

Studying the function of this compound and the enzymes that metabolize it requires specific biochemical and analytical methods.

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This method is used to measure the kinetic parameters of the isomerase enzyme.

  • Principle : The assay continuously monitors the conversion of a 3,5-dienoyl-CoA substrate to a 2,4-dienoyl-CoA product, which results in an increase in absorbance at a specific wavelength.[13]

  • Reagents :

    • Assay Buffer: e.g., 0.2 M potassium phosphate (B84403) (KP), pH 8.0.

    • Substrate: 20 µM 3,5-octadienoyl-CoA.

    • Enzyme: A purified or partially purified preparation of Δ³,Δ²-enoyl-CoA isomerase.

  • Procedure :

    • Set up a cuvette containing the assay buffer and substrate in a recording spectrophotometer set to 25°C.

    • Initiate the reaction by adding a small volume of the enzyme preparation.

    • Monitor the increase in absorbance at 300 nm.[13]

    • Calculate the rate of reaction using the extinction coefficient for the product (e.g., 27,800 M⁻¹cm⁻¹ for 2,4-octadienoyl-CoA).[13]

    • Determine kinetic parameters (Km, Vmax) by performing the assay at various substrate concentrations and using non-linear curve fitting.[13]

Extraction and Quantification of Acyl-CoA Esters from Tissues

This protocol allows for the measurement of endogenous levels of intermediates like this compound.

  • Principle : Acyl-CoA esters are extracted from frozen tissue and quantified using sensitive analytical techniques like HPLC or LC-MS.[14] A method for quantitative subcellular analysis, SILEC-SF, uses stable isotope-labeled internal standards for precise quantification in different cellular compartments.[15]

  • Procedure :

    • Homogenization : Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in an extraction solvent (e.g., chloroform/methanol).[14]

    • Extraction : Perform a phase separation to isolate the acyl-CoA esters from other cellular components.

    • Analysis :

      • HPLC : Separate the acyl-CoA species by high-performance liquid chromatography and detect them by UV absorbance.[8]

      • LC-MS : For higher sensitivity and specificity, use liquid chromatography coupled with mass spectrometry to separate and identify individual acyl-CoA species based on their mass-to-charge ratio.[15]

    • Quantification : Use internal standards (e.g., stable isotope-labeled acyl-CoAs) added at the beginning of the extraction to correct for sample loss and ionization differences, enabling accurate quantification.[15]

Experimental_Workflow cluster_workflow Workflow for Acyl-CoA Analysis Tissue Tissue Sample (e.g., Liver, Heart) Quench Rapid Freezing (Liquid Nitrogen) Tissue->Quench Extract Extraction with Organic Solvents Quench->Extract Analyze Analysis Extract->Analyze HPLC HPLC-UV Analyze->HPLC Separation & Detection LCMS LC-MS Analyze->LCMS High-Sensitivity Separation & Identification Quantify Data Quantification (using internal standards) HPLC->Quantify LCMS->Quantify Result Acyl-CoA Profile Quantify->Result

Figure 3. General Experimental Workflow for Tissue Acyl-CoA Profiling.

Conclusion and Future Directions

The isomerization of this compound to (2E)-octenoyl-CoA is a subtle but indispensable step in fatty acid metabolism, highlighting the elegant enzymatic solutions that have evolved to handle diverse lipid structures. For researchers, a deep understanding of this process is vital for elucidating the complete picture of energy metabolism in health and disease states like obesity, diabetes, and inherited metabolic disorders. For drug development professionals, the enzymes of the auxiliary β-oxidation pathway, including Δ³,Δ²-enoyl-CoA isomerase, represent potential therapeutic targets. Modulating their activity could offer novel strategies for altering cellular lipid fluxes and managing metabolic diseases. Future research focusing on the specific regulation of different isomerase isoforms and their roles in distinct tissues will further illuminate their importance and may uncover new avenues for therapeutic intervention.

References

(3E)-Octenoyl-CoA: A Pivotal Intermediate in Lipid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3E)-Octenoyl-CoA is a key metabolic intermediate in the beta-oxidation of unsaturated fatty acids. Its processing is crucial for the complete catabolism of dietary and stored fats, making the enzymes that act upon it significant targets for research and therapeutic development in metabolic diseases. This guide provides a comprehensive overview of the role of this compound, including the relevant enzymatic pathways, quantitative data, detailed experimental protocols, and potential drug development avenues.

The Role of this compound in Unsaturated Fatty Acid Beta-Oxidation

The beta-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the presence of double bonds in unsaturated fatty acids, such as oleic acid and linoleic acid, necessitates the action of auxiliary enzymes to reconfigure the intermediates for processing by the core beta-oxidation machinery.[1] When the beta-oxidation of an unsaturated fatty acid proceeds, a cis- or trans-double bond can end up in a position that prevents the action of the next enzyme in the sequence, enoyl-CoA hydratase. This is where the metabolism of intermediates like this compound becomes critical.

This compound is specifically formed during the degradation of fatty acids with a double bond at an odd-numbered carbon position. For the beta-oxidation to proceed, this intermediate must be converted to a substrate that enoyl-CoA hydratase can act upon, which is typically a trans-Δ²-enoyl-CoA. This conversion is catalyzed by the enzyme Δ³,Δ²-enoyl-CoA isomerase .

Enzymatic Conversion of this compound

The primary enzyme responsible for the metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[2] This enzyme catalyzes the isomerization of the trans-Δ³ double bond to a trans-Δ² double bond, converting this compound to (2E)-octenoyl-CoA.[2] The resulting (2E)-octenoyl-CoA is a standard substrate for the next enzyme in the beta-oxidation pathway, enoyl-CoA hydratase (also known as crotonase).

Enoyl-CoA hydratase (EC 4.2.1.17) then catalyzes the hydration of the double bond in (2E)-octenoyl-CoA to form L-3-hydroxyoctanoyl-CoA.[3] This hydroxyacyl-CoA intermediate can then be further oxidized by 3-hydroxyacyl-CoA dehydrogenase, followed by thiolytic cleavage by thiolase, to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the beta-oxidation spiral.

Quantitative Data on Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism/SourceReference
Δ³,Δ²-Enoyl-CoA Isomerase3-trans-octenoyl-CoA~25--Rat Liver Mitochondria[4]
Δ³,Δ²-Enoyl-CoA Isomerase3-cis-octenoyl-CoA~25--Rat Liver Mitochondria[4]
Enoyl-CoA Hydratase (Crotonase)2-trans-octenoyl-CoA~101.8 x 10³1.8 x 10⁸Bovine Liver[5]

Note: The kcat/Km value for bovine liver enoyl-CoA hydratase with 2-trans-octenoyl-CoA approaches the diffusion-controlled limit, highlighting its remarkable catalytic efficiency.[3]

Signaling Pathways and Regulation

The catabolism of unsaturated fatty acids, including the steps involving this compound, is tightly regulated by key metabolic sensors and transcription factors.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When cellular AMP/ATP ratios are high, indicating low energy status, AMPK is activated. Activated AMPK promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[6][7] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation.[7] By reducing malonyl-CoA levels, AMPK activation relieves the inhibition of CPT1, thereby increasing the flux of fatty acids, including those that will generate this compound, into the mitochondria for degradation.[8][9]

PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of lipid metabolism, particularly in the liver.[10][11] PPARα is activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12][13] This leads to the upregulation of a suite of genes involved in fatty acid uptake, activation, and beta-oxidation, including the enzymes required for the metabolism of unsaturated fatty acids like Δ³,Δ²-enoyl-CoA isomerase.[12][14]

Signaling_Regulation cluster_AMPK AMPK Signaling cluster_PPARa PPARα Signaling AMP High AMP/ATP AMPK AMPK AMP->AMPK activates ACC Acetyl-CoA Carboxylase AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO enables FattyAcids Fatty Acids PPARa PPARα FattyAcids->PPARa activates RXR RXR PPARa->RXR dimerizes PPRE PPRE RXR->PPRE binds GeneExpression ↑ Gene Expression (e.g., Enoyl-CoA Isomerase) PPRE->GeneExpression

Regulation of unsaturated fatty acid oxidation.

Experimental Protocols

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is adapted from established methods for measuring enoyl-CoA isomerase activity by monitoring the increase in absorbance due to the formation of the conjugated double bond in the product.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound substrate solution (1 mM in water)

  • Purified Δ³,Δ²-enoyl-CoA isomerase enzyme preparation

  • UV/Vis spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 950 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 50 µL of 1 mM this compound substrate solution (final concentration 50 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified Δ³,Δ²-enoyl-CoA isomerase enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the increase in absorbance at 263 nm over time. The formation of the trans-Δ² double bond in (2E)-octenoyl-CoA results in an increased molar extinction coefficient at this wavelength.

  • Record the initial linear rate of the reaction (ΔA₂₆₃/min).

  • Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔA₂₆₃/min) / (ε * l) * V), where ε is the molar extinction coefficient for the product, l is the path length of the cuvette (typically 1 cm), and V is the total reaction volume.

Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase) Activity

This assay measures the hydration of a 2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • (2E)-octenoyl-CoA substrate solution (1 mM in water)

  • Purified enoyl-CoA hydratase enzyme preparation

  • UV/Vis spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 950 µL of 50 mM Tris-HCl buffer, pH 8.0

    • 50 µL of 1 mM (2E)-octenoyl-CoA substrate solution (final concentration 50 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified enoyl-CoA hydratase enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over time as the double bond is hydrated.

  • Record the initial linear rate of the reaction (ΔA₂₆₃/min).

  • Calculate the enzyme activity using the Beer-Lambert law as described in the previous protocol.

Quantification of Acyl-CoA Esters by HPLC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species, including octenoyl-CoA, from biological samples.

Materials:

  • Acetonitrile, methanol, water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Extraction:

    • Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., isopropanol/water/acetic acid).

    • Add internal standards to the homogenate.

    • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

    • Collect the aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Perform a gradient elution using a mobile phase system, for example, solvent A (water with ammonium hydroxide) and solvent B (acetonitrile with ammonium hydroxide).[15]

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) to detect and quantify specific acyl-CoA species based on their precursor and product ion masses.

  • Data Analysis:

    • Construct standard curves for each acyl-CoA species using known concentrations of standards.

    • Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Dry & Reconstitute SPE->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (SRM) HPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Workflow for Acyl-CoA Quantification.

Drug Development and Therapeutic Potential

The enzymes involved in the metabolism of this compound, namely Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase, represent potential targets for the development of drugs to treat metabolic disorders.

Enoyl-CoA Hydratase Inhibitors

Inhibition of enoyl-CoA hydratase has been explored as a strategy to modulate fatty acid oxidation. Several irreversible inhibitors of enoyl-CoA hydratase have been identified, which typically form covalent adducts with key catalytic residues in the active site.[16] For example, methylenecyclopropylformyl-CoA (MCPF-CoA) has been shown to be an irreversible inhibitor of both mitochondrial and peroxisomal enoyl-CoA hydratases.[17] While no specific inhibitors of enoyl-CoA hydratase are currently in late-stage clinical trials, the continued interest in targeting fatty acid oxidation for diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and certain cancers suggests that this enzyme remains a viable target.

Δ³,Δ²-Enoyl-CoA Isomerase as a Target

Targeting Δ³,Δ²-enoyl-CoA isomerase could provide a more specific approach to modulating the oxidation of unsaturated fatty acids. By inhibiting this enzyme, the breakdown of certain dietary fats could be selectively reduced. This could be beneficial in conditions where the accumulation of byproducts from unsaturated fatty acid oxidation contributes to disease pathology. Research in this area is still in the early stages, but the development of specific inhibitors for this isomerase could open new therapeutic avenues.

Conclusion

This compound is a crucial, yet often overlooked, intermediate in the complex process of lipid catabolism. Its efficient conversion by Δ³,Δ²-enoyl-CoA isomerase is essential for the complete oxidation of a significant portion of dietary and stored unsaturated fatty acids. Understanding the enzymology, regulation, and quantification of this metabolic step is vital for researchers in the fields of metabolism, biochemistry, and drug discovery. The continued investigation into the enzymes that process this compound holds promise for the development of novel therapeutic strategies for a range of metabolic diseases.

References

(3E)-Octenoyl-CoA: An In-Depth Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Octenoyl-CoA is a key intermediate in the metabolism of unsaturated fatty acids, particularly in the β-oxidation pathway. Its proper processing is crucial for maintaining cellular energy homeostasis. This technical guide provides a comprehensive overview of this compound's involvement in metabolic pathways, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Chemical Properties and Structure

This compound is an eight-carbon, monounsaturated fatty acyl-CoA with a trans double bond between carbons 3 and 4. This specific isomeric form arises during the degradation of certain unsaturated fatty acids and requires specialized enzymatic machinery for its further metabolism.

Involvement in Metabolic Pathways

This compound is primarily catabolized through the mitochondrial and peroxisomal β-oxidation pathways. Unlike its isomer, (2E)-octenoyl-CoA, which is a direct substrate for enoyl-CoA hydratase, this compound must first be isomerized to the 2-trans form to proceed through the standard β-oxidation spiral.

Mitochondrial β-Oxidation

In the mitochondria, the metabolism of this compound is a critical step in the breakdown of unsaturated fatty acids with double bonds at odd-numbered positions. The key enzyme responsible for its conversion is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) . This enzyme catalyzes the shift of the double bond from the 3-trans position to the 2-trans position, yielding (2E)-octenoyl-CoA. This product then enters the conventional β-oxidation pathway, undergoing hydration, dehydrogenation, and thiolytic cleavage.

Mitochondrial_Beta_Oxidation_of_3E_Octenoyl_CoA Unsaturated Fatty Acid Unsaturated Fatty Acid 3E-Octenoyl-CoA 3E-Octenoyl-CoA Unsaturated Fatty Acid->3E-Octenoyl-CoA β-oxidation cycles 2E-Octenoyl-CoA 2E-Octenoyl-CoA 3E-Octenoyl-CoA->2E-Octenoyl-CoA Δ³,Δ²-enoyl-CoA isomerase L-3-Hydroxyoctanoyl-CoA L-3-Hydroxyoctanoyl-CoA 2E-Octenoyl-CoA->L-3-Hydroxyoctanoyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyoctanoyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Mitochondrial processing of this compound.

Peroxisomal β-Oxidation

Peroxisomes also play a role in fatty acid oxidation, particularly for very long-chain and branched-chain fatty acids. The metabolism of this compound in peroxisomes involves multifunctional enzymes (MFEs). Peroxisomal MFE-1 and MFE-2 possess enoyl-CoA isomerase activity in addition to hydratase and dehydrogenase functions. Rat peroxisomal acyl-CoA oxidase I has also been shown to have intrinsic enoyl-CoA isomerase activity.[1] These enzymes convert this compound to (2E)-octenoyl-CoA, which is then further metabolized within the peroxisome.

Quantitative Data

Precise quantitative data for the enzymatic reactions involving this compound is crucial for building accurate metabolic models. The following tables summarize available kinetic parameters for relevant enzymes. It is important to note that specific kinetic data for this compound is limited, and some values are for related substrates.

EnzymeSubstrateOrganismKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Δ³,Δ²-Enoyl-CoA Isomerase3-trans-Dodecenoyl-CoABovine Liver32--[2]
Peroxisomal Acyl-CoA Oxidase I (Isomerase activity)trans-Octenoyl-CoARat Liver--Comparable to MFE-1[1]
Peroxisomal Multifunctional Enzyme 2trans-2-Enoyl-CoAsRat Liver--Active[3]

Note: The velocity of isomerization of the 3-trans-substrate by bovine liver Δ³,Δ²-enoyl-CoA isomerase is reported to be 10-15 times lower than for the 3-cis-isomer.[2]

TissueConditionAcyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Rat LiverNormalTotal Acyl-CoAs~50-100[4]
Rat LiverIschemia (mild)Relative Acetyl-CoANo significant change[4]
Rat LiverIschemia (advanced)Relative Acetyl-CoADecreased[4]
Rat LiverNormalNuclear Long-Chain Acyl-CoAsSignificant amounts present[5]

Experimental Protocols

Synthesis of this compound

Principle: The synthesis typically involves the activation of the corresponding fatty acid (trans-3-octenoic acid) to a mixed anhydride (B1165640) or an active ester, followed by reaction with Coenzyme A. Purification is then performed using High-Performance Liquid Chromatography (HPLC).

Workflow:

Synthesis_Workflow trans-3-Octenoic Acid trans-3-Octenoic Acid Mixed Anhydride Mixed Anhydride trans-3-Octenoic Acid->Mixed Anhydride Activating Agent (e.g., isobutyl chloroformate) This compound This compound Mixed Anhydride->this compound Coenzyme A Purified this compound Purified this compound This compound->Purified this compound Reverse-Phase HPLC

General workflow for this compound synthesis.

Detailed Methodology (Adapted from general acyl-CoA synthesis protocols):

  • Activation of trans-3-Octenoic Acid:

    • Dissolve trans-3-octenoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable activating agent, such as isobutyl chloroformate, and a base (e.g., triethylamine) dropwise while stirring.

    • Allow the reaction to proceed for 1-2 hours at 0°C to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 8.0 by adding a dilute base solution as needed.

    • Continue the reaction for 2-3 hours at room temperature.

  • Purification by HPLC:

    • Acidify the reaction mixture to quench the reaction.

    • Filter the solution to remove any precipitate.

    • Purify the crude this compound using a reverse-phase C18 HPLC column.

    • Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) for elution.

    • Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).

    • Collect the fractions containing the desired product, confirm its identity by mass spectrometry, and lyophilize to obtain the purified this compound.

Continuous Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

Principle: This assay measures the decrease in absorbance at 263 nm as the non-conjugated double bond of a 3-enoyl-CoA substrate is converted to the conjugated double bond of a 2-enoyl-CoA product.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

  • Substrate: this compound solution in water (concentration to be determined based on Km).

  • Enzyme: Purified or partially purified enoyl-CoA isomerase.

Procedure:

  • Set up a quartz cuvette with the assay buffer and equilibrate to the desired temperature (e.g., 25°C) in a spectrophotometer.

  • Add the this compound substrate to the cuvette and mix.

  • Record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the appropriate molar extinction coefficient difference between the substrate and product.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs. The method involves separation by HPLC followed by detection using multiple reaction monitoring (MRM).

Workflow:

LCMSMS_Workflow Biological Sample Biological Sample Acyl-CoA Extraction Acyl-CoA Extraction Biological Sample->Acyl-CoA Extraction e.g., Solid-phase extraction Acyl-CoA Extract Acyl-CoA Extract LC Separation LC Separation Acyl-CoA Extract->LC Separation Reverse-Phase C18 Column Separated Analytes Separated Analytes MS/MS Detection MS/MS Detection Separated Analytes->MS/MS Detection MRM Mode MS/MS Data MS/MS Data Quantification Quantification MS/MS Data->Quantification

Workflow for LC-MS/MS quantification.

Detailed Methodology:

  • Sample Preparation (from cells or tissues):

    • Homogenize the sample in a cold extraction buffer (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet proteins and cellular debris.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

    • Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate).

      • Mobile Phase B: Acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).

        • Precursor Ion (Q1): [M+H]⁺ of this compound.

        • Product Ion (Q3): A characteristic fragment ion.

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound.

    • Spike samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA) to correct for matrix effects and variations in extraction efficiency.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound is a pivotal intermediate in the catabolism of unsaturated fatty acids. Its efficient conversion to (2E)-octenoyl-CoA by enoyl-CoA isomerases is essential for seamless energy production through β-oxidation. This guide provides a foundational understanding of its metabolic role, along with key quantitative data and detailed experimental protocols to facilitate further research. A deeper understanding of the enzymes that metabolize this compound and their regulation holds promise for the development of therapeutic strategies for metabolic disorders. Further research is needed to elucidate the precise intracellular concentrations of this compound and to obtain more comprehensive kinetic data for the enzymes involved in its metabolism.

References

The Pivotal Role of the 3E Double Bond in Octenoyl-CoA: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids, exists in various isomeric forms, with the positioning and geometry of its double bond having profound implications for its metabolic fate. This technical guide delves into the biological significance of the 3E (trans-3) double bond in octenoyl-CoA. The presence of this double bond necessitates the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase to convert it to the 2-trans isomer, a requisite for the core β-oxidation pathway. This document provides a comprehensive overview of the enzymatic processing of 3E-octenoyl-CoA, including available quantitative data, detailed experimental protocols for its study, and a discussion of its role in metabolic regulation.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids introduces complexities that require the involvement of auxiliary enzymes. One such critical intermediate is octenoyl-CoA, an eight-carbon fatty acyl-CoA. When the double bond is located at the 3-position in the trans configuration (3E-octenoyl-CoA), it cannot be directly processed by the canonical β-oxidation machinery. This guide focuses on the biological significance of this specific isomer, the enzymatic machinery required for its metabolism, and the experimental approaches to investigate its role.

The Metabolic Hurdle of the 3E Double Bond

The core enzymes of β-oxidation are stereospecific and require a trans-Δ² double bond for the hydration step catalyzed by enoyl-CoA hydratase. 3E-octenoyl-CoA, with its double bond between carbons 3 and 4, is not a substrate for this enzyme. Therefore, its metabolism is contingent on the action of an isomerase that repositions the double bond.

The Role of Δ³,Δ²-Enoyl-CoA Isomerase

The key enzyme responsible for metabolizing 3E-octenoyl-CoA is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme catalyzes the isomerization of both 3-cis and 3-trans enoyl-CoA esters to the corresponding 2-trans-enoyl-CoA isomer.[1][2][3] This conversion is essential for the continuation of β-oxidation. The product, 2-trans-octenoyl-CoA, is a substrate for enoyl-CoA hydratase, allowing the β-oxidation spiral to proceed.[4][5]

The isomerization reaction is crucial in both mitochondrial and peroxisomal β-oxidation pathways.[2][6] Different isoforms of Δ³,Δ²-enoyl-CoA isomerase exist, with varying substrate specificities and cellular localizations.[6]

Quantitative Analysis of 3E-Octenoyl-CoA Metabolism

Precise kinetic data for the isomerization of 3E-octenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase are not abundantly available in the literature. However, studies on related substrates and enzymes with isomerase activity provide valuable insights.

Enzyme/SystemSubstrate(s)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Rat Peroxisomal Acyl-CoA Oxidase I (with isomerase activity)Hexenoyl-CoA and Octenoyl-CoA (cis- and trans- mixture)Comparable to authentic Δ³,Δ²-enoyl-CoA isomeraseRat[2]
Plant Peroxisomal Enoyl-CoA IsomeraseNot specified1 x 10⁶Cotyledons[3]

Note: The kcat/Km value for rat peroxisomal acyl-CoA oxidase I provides a strong indication of the catalytic efficiency for the isomerization of octenoyl-CoA isomers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 3E-octenoyl-CoA metabolism.

Synthesis of 3E-Octenoyl-CoA

The synthesis of 3-enoyl-CoA substrates is a prerequisite for in vitro enzymatic assays. A general procedure involves the activation of the corresponding free fatty acid.

Materials:

  • 3-Octenoic acid (trans isomer)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (CoA)

  • Triethylamine

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC system for purification

Procedure:

  • Activation of 3-Octenoic Acid: Dissolve 3-octenoic acid and NHS in anhydrous DMF. Add DCC and stir the reaction at room temperature for several hours to form the NHS-ester.

  • Filtration: Remove the dicyclohexylurea precipitate by filtration.

  • Reaction with Coenzyme A: Prepare a solution of Coenzyme A in a sodium bicarbonate buffer. Add the NHS-ester of 3-octenoic acid dropwise to the CoA solution while stirring vigorously at 4°C.

  • Purification: Purify the resulting 3E-octenoyl-CoA by reversed-phase HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at around 232 nm.

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity (Coupled Assay)

A continuous spectrophotometric assay can be performed by coupling the isomerization of 3E-octenoyl-CoA to the subsequent hydration by enoyl-CoA hydratase and oxidation by 3-hydroxyacyl-CoA dehydrogenase. The rate of NADH formation is monitored at 340 nm.[7][8][9][10]

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • 3E-octenoyl-CoA (substrate)

  • NAD⁺

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Enzyme Addition: Add the purified Δ³,Δ²-enoyl-CoA isomerase to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a known concentration of 3E-octenoyl-CoA.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HPLC Analysis of Acyl-CoA Esters

High-performance liquid chromatography is a powerful technique for separating and quantifying acyl-CoA species, including the substrate (3E-octenoyl-CoA) and product (2-trans-octenoyl-CoA) of the isomerase reaction.

Materials:

  • Cell or tissue extracts containing acyl-CoAs

  • Perchloric acid

  • Potassium carbonate for neutralization

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector (254 nm or 260 nm)

  • Mobile phases:

    • A: Aqueous buffer (e.g., potassium phosphate)

    • B: Acetonitrile or methanol

Procedure:

  • Extraction: Homogenize the biological sample in cold perchloric acid to precipitate proteins and extract the acyl-CoAs.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with potassium carbonate.

  • Chromatography: Inject the neutralized extract onto a C18 column. Elute the acyl-CoAs using a gradient of mobile phase B.

  • Detection and Quantification: Monitor the eluent at 254 nm or 260 nm. Identify and quantify the peaks corresponding to 3E-octenoyl-CoA and 2-trans-octenoyl-CoA by comparing their retention times and peak areas to those of known standards.

Mass Spectrometry-Based Metabolic Flux Analysis

Stable isotope tracing coupled with mass spectrometry allows for the quantitative analysis of fatty acid metabolic pathways in living cells or organisms.[1][11][12][13][14]

Materials:

  • Cell culture or animal model

  • ¹³C-labeled unsaturated fatty acid precursor (e.g., [U-¹³C]-oleic acid)

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Derivatization reagents (if performing GC-MS)

  • LC-MS/MS or GC-MS system

Procedure:

  • Isotope Labeling: Culture cells or feed animals with a diet containing the ¹³C-labeled fatty acid precursor for a defined period to achieve isotopic steady-state.

  • Metabolite Extraction: Harvest cells or tissues and perform a rapid extraction of lipids and acyl-CoAs.

  • Sample Preparation: Hydrolyze the lipids to free fatty acids and derivatize them (e.g., to fatty acid methyl esters for GC-MS) or directly analyze the acyl-CoAs by LC-MS/MS.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment in octenoyl-CoA and other fatty acid intermediates.

  • Flux Calculation: Use metabolic flux analysis software to calculate the flux through the β-oxidation pathway, including the isomerization step, based on the mass isotopomer distribution.

Signaling and Regulatory Roles

While long-chain fatty acyl-CoAs are known to act as signaling molecules and allosteric regulators of enzymes such as acetyl-CoA carboxylase and AMP-activated protein kinase (AMPK), there is currently no direct evidence to suggest that 3E-octenoyl-CoA itself is a specific signaling molecule.[15][16][17] Its primary biological significance appears to be as a metabolic intermediate. However, fluctuations in its concentration can influence the overall pool of acyl-CoAs, which in turn can have downstream regulatory effects on cellular metabolism.

Visualizations

Signaling and Metabolic Pathways

beta_oxidation_unsaturated Unsaturated Fatty Acid Unsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid->Acyl-CoA Synthetase ATP, CoA Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA Beta-Oxidation Cycles Beta-Oxidation Cycles Unsaturated Acyl-CoA->Beta-Oxidation Cycles 3E-Octenoyl-CoA 3E-Octenoyl-CoA Beta-Oxidation Cycles->3E-Octenoyl-CoA delta3_delta2_isomerase Δ³,Δ²-Enoyl-CoA Isomerase 3E-Octenoyl-CoA->delta3_delta2_isomerase 2_trans_Octenoyl_CoA 2-trans-Octenoyl-CoA delta3_delta2_isomerase->2_trans_Octenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2_trans_Octenoyl_CoA->Enoyl_CoA_Hydratase Beta_Oxidation_Continues Further β-Oxidation Enoyl_CoA_Hydratase->Beta_Oxidation_Continues Acetyl_CoA Acetyl_CoA Beta_Oxidation_Continues->Acetyl_CoA

Caption: Metabolism of 3E-Octenoyl-CoA in β-oxidation.

Experimental Workflows

enzyme_kinetics_workflow cluster_prep Preparation cluster_assay Coupled Spectrophotometric Assay cluster_analysis Data Analysis Purify Isomerase Purify Δ³,Δ²-Enoyl-CoA Isomerase Add Isomerase Add Isomerase Purify Isomerase->Add Isomerase Synthesize Substrate Synthesize 3E-Octenoyl-CoA Initiate Reaction Initiate with 3E-Octenoyl-CoA Synthesize Substrate->Initiate Reaction Prepare Reaction Mix Prepare Reaction Mix (Buffer, NAD+, Coupling Enzymes) Prepare Reaction Mix->Add Isomerase Add Isomerase->Initiate Reaction Monitor Absorbance Monitor A340nm Initiate Reaction->Monitor Absorbance Calculate Velocity Calculate Initial Velocity (v₀) Monitor Absorbance->Calculate Velocity Vary Substrate Vary [3E-Octenoyl-CoA] Calculate Velocity->Vary Substrate Plot Data Plot v₀ vs. [S] (Michaelis-Menten) Vary Substrate->Plot Data Determine Kinetics Determine Km, Vmax, kcat Plot Data->Determine Kinetics

Caption: Workflow for enzyme kinetic analysis.

metabolic_flux_workflow cluster_experiment In Vivo / In Vitro Experiment cluster_analysis LC-MS/MS Analysis cluster_modeling Computational Modeling Label Cells Incubate Cells with ¹³C-labeled Fatty Acid Harvest and Quench Harvest and Quench Metabolism Label Cells->Harvest and Quench Extract Metabolites Extract Acyl-CoAs Harvest and Quench->Extract Metabolites Separate AcylCoAs LC Separation of Acyl-CoA Isomers Extract Metabolites->Separate AcylCoAs Detect Isotopologues MS/MS Detection of Mass Isotopologues Separate AcylCoAs->Detect Isotopologues Input Data Input Mass Isotopomer Distribution Data Detect Isotopologues->Input Data Calculate Flux Calculate Metabolic Fluxes Input Data->Calculate Flux Define Model Define Metabolic Network Model Define Model->Calculate Flux

References

The Catalytic Dance: An In-depth Technical Guide to the Interaction of (3E)-Octenoyl-CoA with Enoyl-CoA Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoyl-CoA isomerase (EC 5.3.3.8) is a critical auxiliary enzyme in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of 3-enoyl-CoA esters to their 2-enoyl-CoA counterparts. This conversion is essential for the continued degradation of fatty acids with double bonds at odd-numbered carbon positions. This technical guide delves into the specific interaction between enoyl-CoA isomerase and one of its key substrates, (3E)-octenoyl-CoA. We will explore the quantitative kinetics of this interaction, provide detailed experimental protocols for its study, and visualize the underlying biochemical pathways and experimental workflows.

Introduction

The metabolic breakdown of fatty acids through β-oxidation is a cornerstone of cellular energy production. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the intermediates for compatibility with the core β-oxidation machinery. Enoyl-CoA isomerase plays a pivotal role in this process by repositioning double bonds, thereby ensuring the seamless flow of carbon units into the energy-yielding pathway.

This compound, an eight-carbon trans-3-enoyl-CoA, is a representative substrate for enoyl-CoA isomerase. Understanding the kinetics and mechanics of its interaction with the enzyme is fundamental to elucidating the efficiency of unsaturated fatty acid metabolism and can inform the development of therapeutic interventions for metabolic disorders. This guide provides a comprehensive overview of this interaction, catering to the needs of researchers and professionals in the fields of biochemistry, molecular biology, and drug development.

Quantitative Data on the Interaction of Enoyl-CoA Isomerase with Octenoyl-CoA

The kinetic parameters of enoyl-CoA isomerase activity are crucial for understanding its efficiency and substrate specificity. While specific data for this compound is limited in the readily available literature, data for the cis-isomer and other similar substrates provide valuable insights. It is generally noted that the isomerization rate for (3Z)-enoyl-CoA isomers is approximately ten times higher than for their (3E) counterparts[1].

Enzyme SourceSubstrateKmkcatSpecific Activitykcat/Km (M⁻¹s⁻¹)Reference
Saccharomyces cerevisiae (peroxisomal)3-cis-Octenoyl-CoA--16 units/mg-[2]
Rat Liver Acyl-CoA Oxidase I (peroxisomal)Octenoyl-CoA (cis or trans)---Comparable to authentic enoyl-CoA isomerase[3]

Note: A "unit" of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Experimental Protocols

Purification of Enoyl-CoA Isomerase

3.1.1. Mitochondrial Enoyl-CoA Isomerase Purification (from Rat Liver)

This protocol is based on established methods for isolating mitochondrial enzymes[4][5].

  • Tissue Homogenization: Homogenize fresh rat liver in a buffer containing 0.25 M sucrose (B13894), 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the centrifugation.

  • Mitochondrial Lysis: Lyse the purified mitochondria by sonication or with a hypotonic buffer.

  • Chromatography:

    • Apply the mitochondrial lysate to a DEAE-cellulose ion-exchange column.

    • Elute the protein with a linear gradient of NaCl.

    • Subject the fractions containing isomerase activity to further purification using a hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose).

    • Elute with a decreasing salt gradient.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

3.1.2. Peroxisomal Enoyl-CoA Isomerase Purification (from Cucumber Cotyledons)

This protocol is adapted from methods for purifying plant peroxisomal enzymes[6][7].

  • Organelle Isolation: Homogenize cucumber cotyledons and isolate peroxisomes using sucrose density gradient centrifugation.

  • Peroxisomal Lysis: Lyse the purified peroxisomes to release the matrix proteins.

  • Chromatography:

    • Apply the peroxisomal lysate to a hydrophobic interaction chromatography column.

    • Further purify the active fractions on a cation-exchange column (e.g., Mono S).

    • A final purification step can be performed using hydroxylapatite chromatography.

  • Purity Assessment: Assess the purity of the enzyme using SDS-PAGE.

Enoyl-CoA Isomerase Activity Assay

3.2.1. Spectrophotometric Coupled Enzyme Assay

This assay measures the formation of the product, 2-trans-enoyl-CoA, which is then acted upon by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD⁺, which can be monitored at 340 nm[8].

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • This compound (Substrate): 10 mM stock solution

  • NAD⁺: 10 mM stock solution

  • Enoyl-CoA hydratase (coupling enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • Purified Enoyl-CoA Isomerase

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • NAD⁺ (final concentration 1 mM)

    • Enoyl-CoA hydratase (sufficient activity to ensure the isomerase is rate-limiting)

    • 3-Hydroxyacyl-CoA dehydrogenase (sufficient activity)

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA isomerase.

  • Start the reaction by adding this compound to a final concentration in the range of its expected Km.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3.2.2. HPLC-Based Assay

This method directly measures the conversion of the substrate to the product[3].

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0)

  • This compound (Substrate): 1 mM stock solution

  • Purified Enoyl-CoA Isomerase

  • Quenching Solution: 10% Acetic Acid

Procedure:

  • Set up reaction tubes containing the assay buffer and this compound at various concentrations.

  • Pre-incubate the tubes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enoyl-CoA isomerase.

  • At specific time points, stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by reverse-phase HPLC using a C18 column.

  • Monitor the elution of the substrate and product by their absorbance at 260 nm.

  • Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.

Visualizations

Signaling Pathway: Role of Enoyl-CoA Isomerase in β-Oxidation

Beta_Oxidation_Pathway Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., with double bond at C3) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Three_Enoyl_CoA This compound Acyl_CoA_Synthetase->Three_Enoyl_CoA CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Three_Enoyl_CoA->Enoyl_CoA_Isomerase Two_Enoyl_CoA 2-trans-Enoyl-CoA Enoyl_CoA_Isomerase->Two_Enoyl_CoA Beta_Oxidation β-Oxidation Spiral (Hydratase, Dehydrogenase, Thiolase) Two_Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of Enoyl-CoA Isomerase in β-Oxidation.

Experimental Workflow: Enzyme Kinetics Analysis

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Activity Assay cluster_analysis Data Analysis Homogenization Homogenization Differential_Centrifugation Differential_Centrifugation Homogenization->Differential_Centrifugation Lysis Lysis Differential_Centrifugation->Lysis Chromatography Chromatography Lysis->Chromatography Reaction_Setup Reaction Setup (Buffer, Substrate, Enzyme) Chromatography->Reaction_Setup Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Measurement Measurement (Spectrophotometry or HPLC) Incubation->Measurement Initial_Velocities Calculate Initial Velocities Measurement->Initial_Velocities Kinetic_Plot Generate Michaelis-Menten Plot Initial_Velocities->Kinetic_Plot Parameter_Determination Determine Km and Vmax Kinetic_Plot->Parameter_Determination

Caption: Workflow for Enoyl-CoA Isomerase Kinetic Analysis.

Conclusion

The interaction between this compound and enoyl-CoA isomerase is a fundamental step in the metabolism of a significant class of dietary fatty acids. While detailed kinetic data for this specific trans-isomer remains an area for further investigation, the methodologies and pathways outlined in this guide provide a robust framework for its study. A deeper understanding of this enzymatic process holds the potential to unlock new strategies for addressing metabolic diseases and advancing our knowledge of cellular bioenergetics. Future research focusing on obtaining precise kinetic constants for various isomerase isoforms with this compound will be invaluable to the scientific community.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of (3E)-Octenoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-Octenoyl-CoA is a transient but vital intermediate in the mitochondrial β-oxidation of specific unsaturated fatty acids in mammalian cells. While its existence is firmly established through our understanding of fatty acid metabolism, its direct quantification in tissues and cells has remained elusive, underscoring its ephemeral nature. This technical guide provides a comprehensive overview of the metabolic context in which this compound is generated, the enzymatic processes that govern its transformation, and the experimental methodologies available for the analysis of acyl-CoA species. The document also addresses the current knowledge gap regarding its potential signaling functions and presents quantitative data for related acyl-CoA molecules to provide a comparative framework.

Introduction

The catabolism of fatty acids through β-oxidation is a cornerstone of energy metabolism in mammalian cells. While the oxidation of saturated fatty acids follows a straightforward cyclical pathway, the degradation of unsaturated fatty acids necessitates the involvement of auxiliary enzymes to handle the non-standard configurations of their double bonds. One such critical intermediate is this compound, a trans-isomer of an eight-carbon mono-unsaturated acyl-CoA. This guide delves into the established metabolic pathways that confirm its natural, albeit transient, occurrence and provides the technical details required for its potential investigation.

Metabolic Pathway of this compound

This compound arises during the β-oxidation of certain polyunsaturated fatty acids. Its formation is a consequence of the standard β-oxidation machinery encountering a double bond at an odd-numbered carbon position. The key enzyme responsible for processing this intermediate is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) . This enzyme catalyzes the isomerization of the 3-trans double bond to a 2-trans double bond, thereby generating (2E)-octenoyl-CoA, a substrate that can re-enter the main β-oxidation spiral.

The metabolic fate of this compound is intrinsically linked to the activity of enoyl-CoA isomerase. This enzyme ensures the efficient continuation of fatty acid breakdown, preventing the accumulation of non-metabolizable intermediates.

fatty_acid_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., from Linoleic Acid) Beta_Oxidation_Cycles Several Cycles of β-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles 3E_Octenoyl_CoA This compound Beta_Oxidation_Cycles->3E_Octenoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8) 3E_Octenoyl_CoA->Enoyl_CoA_Isomerase 2E_Octenoyl_CoA (2E)-Octenoyl-CoA Enoyl_CoA_Isomerase->2E_Octenoyl_CoA Further_Beta_Oxidation Re-entry into β-Oxidation Spiral 2E_Octenoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA

Figure 1. Metabolic pathway showing the formation and isomerization of this compound.

Quantitative Data on Acyl-CoA Species

Direct quantitative measurement of this compound in mammalian cells or tissues has not been reported in the literature to date. This is likely attributable to its very low steady-state concentration and rapid conversion to (2E)-octenoyl-CoA by enoyl-CoA isomerase. However, to provide a context for the expected abundance of medium-chain acyl-CoAs, the following tables summarize reported concentrations of other relevant acyl-CoA species in various mammalian samples.

Table 1: Acyl-CoA Concentrations in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Acetyl-CoA50 - 100[1]
Succinyl-CoA20 - 40[1]
Butyryl-CoA< 5[1]
Octanoyl-CoANot Reported
This compound Not Reported

Table 2: Acyl-CoA Concentrations in Cultured Mammalian Cells (HepG2)

Acyl-CoA SpeciesConcentration (pmol/10⁶ cells)Reference
Acetyl-CoA10.644[2]
Succinyl-CoA25.467[2]
Propionyl-CoA3.532[2]
Butyryl-CoA1.013[2]
Crotonoyl-CoA0.032[2]
This compound Not Reported

Experimental Protocols

The detection and quantification of a transient metabolite like this compound requires highly sensitive and specific analytical techniques. The following protocols for acyl-CoA extraction and analysis can be adapted for this purpose.

Acyl-CoA Extraction from Mammalian Tissues or Cells

This protocol is a generalized procedure for the extraction of short- and medium-chain acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • Sample Homogenization: For tissues, rapidly homogenize a weighed amount in ice-cold 10% TCA. For cultured cells, aspirate the media, wash with ice-cold PBS, and add ice-cold 10% TCA directly to the plate. Scrape the cells and collect the lysate.

  • Internal Standard Spiking: Add a known amount of internal standard mixture to the homogenate.

  • Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent mixture (e.g., methanol or acetonitrile-based).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent for LC-MS analysis (e.g., 5% methanol in water).

experimental_workflow Sample Tissue or Cell Sample Homogenization Homogenization in 10% TCA + Internal Standards Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in LC-MS Buffer Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Figure 2. General experimental workflow for acyl-CoA extraction and analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions (Example):

  • Column: C18 reverse-phase column suitable for polar molecules.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) or an acid (e.g., formic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the m/z of the intact acyl-CoA) and a specific product ion generated by fragmentation. For this compound, the precursor ion would be calculated based on its chemical formula, and characteristic fragment ions would need to be determined, likely corresponding to the CoA moiety.

  • High-Resolution MS: Can be used for accurate mass measurement to confirm the elemental composition of the detected species.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature to suggest a specific signaling role for this compound in mammalian cells. The signaling functions of acyl-CoAs are an active area of research, with most studies focusing on the regulatory roles of acetyl-CoA in histone acetylation and the effects of long-chain acyl-CoAs on various cellular processes.[3] It is plausible that, like other acyl-CoAs, this compound could contribute to the overall acyl-CoA pool and potentially influence protein acylation, but this remains speculative.

logical_relationship Unsaturated_Fatty_Acid_Metabolism Unsaturated Fatty Acid Metabolism 3E_Octenoyl_CoA_Formation This compound (Transient Intermediate) Unsaturated_Fatty_Acid_Metabolism->3E_Octenoyl_CoA_Formation Enzymatic_Conversion Rapid Isomerization by Enoyl-CoA Isomerase 3E_Octenoyl_CoA_Formation->Enzymatic_Conversion Signaling_Role Specific Signaling Role? 3E_Octenoyl_CoA_Formation->Signaling_Role Currently Undetermined Energy_Production Continuation of β-Oxidation for Energy Production Enzymatic_Conversion->Energy_Production

Figure 3. Logical relationship of this compound's known metabolic fate and unknown signaling potential.

Conclusion and Future Directions

This compound is a confirmed, naturally occurring intermediate in the β-oxidation of unsaturated fatty acids in mammalian cells. Its existence is a logical necessity of the established metabolic pathway, and the enzymatic machinery for its conversion is well-characterized. However, its highly transient nature has precluded its direct quantification in biological samples to date. The development of more sensitive and rapid analytical techniques in metabolomics may enable the future detection and quantification of such low-abundance intermediates. Further research is also warranted to explore the potential, if any, for specific signaling roles of this compound or other transient acyl-CoA species, which could unveil new layers of metabolic regulation. For professionals in drug development, understanding the enzymes that process these intermediates, such as enoyl-CoA isomerase, may present novel therapeutic targets for metabolic disorders.

References

(3E)-Octenoyl-CoA Metabolism: A Comparative Analysis of Peroxisomal and Mitochondrial Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Octenoyl-CoA is a key intermediate in the metabolic cascade of fatty acid oxidation. Its processing occurs within two distinct cellular compartments: peroxisomes and mitochondria. While both organelles employ a beta-oxidation spiral to shorten fatty acyl-CoA chains, their enzymatic machinery, substrate preferences, and ultimate metabolic goals differ significantly. Understanding the nuances of this compound metabolism in each of these pathways is critical for researchers investigating lipid metabolism, metabolic disorders, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the peroxisomal versus mitochondrial handling of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Metabolic Pathways: Peroxisomal vs. Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids to generate ATP. In contrast, peroxisomal beta-oxidation is primarily responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids that are poor substrates for mitochondrial enzymes. The shortened acyl-CoAs produced in peroxisomes, such as octanoyl-CoA, are then transported to mitochondria for complete oxidation.

The metabolism of this compound, an eight-carbon unsaturated acyl-CoA, can theoretically occur in both organelles. However, the efficiency and enzymatic players involved are distinct.

Peroxisomal Beta-Oxidation of this compound

The peroxisomal beta-oxidation pathway involves a set of enzymes that are distinct from their mitochondrial counterparts. The initial step is catalyzed by acyl-CoA oxidase (ACOX), which, unlike the mitochondrial acyl-CoA dehydrogenases, directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). The subsequent hydration, dehydrogenation, and thiolytic cleavage are carried out by a multifunctional enzyme and a thiolase.

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Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 3E_Octenoyl_CoA This compound 3_Hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA 3E_Octenoyl_CoA->3_Hydroxyoctanoyl_CoA Peroxisomal Enoyl-CoA Hydratase (MFE) 3_Ketooctanoyl_CoA 3-Ketooctanoyl-CoA 3_Hydroxyoctanoyl_CoA->3_Ketooctanoyl_CoA Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase (MFE) Hexanoyl_CoA Hexanoyl-CoA 3_Ketooctanoyl_CoA->Hexanoyl_CoA Peroxisomal Thiolase Acetyl_CoA_P Acetyl-CoA 3_Ketooctanoyl_CoA->Acetyl_CoA_P Peroxisomal Thiolase Mitochondrion Mitochondrion Hexanoyl_CoA->Mitochondrion Carnitine Shuttle or Diffusion Acetyl_CoA_P->Mitochondrion Carnitine Shuttle or Diffusion

Caption: Peroxisomal metabolism of this compound.

Mitochondrial Beta-Oxidation of this compound

In the mitochondrial matrix, the beta-oxidation of this compound follows a similar four-step process but is executed by a different set of enzymes. The initial dehydrogenation is catalyzed by a member of the acyl-CoA dehydrogenase (ACAD) family, which transfers electrons to the electron transport chain via FAD. The subsequent steps are catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, ultimately yielding acetyl-CoA that directly enters the citric acid cycle for ATP production.

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Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrion 3E_Octenoyl_CoA_M This compound 3_Hydroxyoctanoyl_CoA_M 3-Hydroxyoctanoyl-CoA 3E_Octenoyl_CoA_M->3_Hydroxyoctanoyl_CoA_M Mitochondrial Enoyl-CoA Hydratase 3_Ketooctanoyl_CoA_M 3-Ketooctanoyl-CoA 3_Hydroxyoctanoyl_CoA_M->3_Ketooctanoyl_CoA_M Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA_M Hexanoyl-CoA 3_Ketooctanoyl_CoA_M->Hexanoyl_CoA_M Mitochondrial Thiolase Acetyl_CoA_M Acetyl-CoA 3_Ketooctanoyl_CoA_M->Acetyl_CoA_M Mitochondrial Thiolase Citric_Acid_Cycle Citric_Acid_Cycle Acetyl_CoA_M->Citric_Acid_Cycle Enters for ATP Production

Caption: Mitochondrial metabolism of this compound.

Quantitative Data Presentation

Disclaimer: Specific kinetic data for this compound is scarce in the available literature. The following tables present data for octanoyl-CoA and other relevant C8 substrates as a proxy. These values should be considered indicative and may not precisely reflect the kinetics of this compound.

Table 1: Key Enzymes in Peroxisomal and Mitochondrial Beta-Oxidation of C8-Acyl-CoAs

EnzymeOrganelleSubstrate(s)Product(s)
Acyl-CoA Oxidase (ACOX1)PeroxisomeSaturated & Unsaturated Acyl-CoAs2-trans-Enoyl-CoA, H₂O₂
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondrionC4-C12 Acyl-CoAs2-trans-Enoyl-CoA, FADH₂
Peroxisomal Multifunctional Enzyme (MFE)Peroxisome2-Enoyl-CoA, 3-Hydroxyacyl-CoA3-Hydroxyacyl-CoA, 3-Ketoacyl-CoA
Mitochondrial Enoyl-CoA HydrataseMitochondrion2-Enoyl-CoA3-Hydroxyacyl-CoA
Mitochondrial 3-Hydroxyacyl-CoA DehydrogenaseMitochondrion3-Hydroxyacyl-CoA3-Ketoacyl-CoA, NADH
Peroxisomal ThiolasePeroxisome3-Ketoacyl-CoAAcetyl-CoA, Acyl-CoA (n-2)
Mitochondrial ThiolaseMitochondrion3-Ketoacyl-CoAAcetyl-CoA, Acyl-CoA (n-2)

Table 2: Comparative Kinetic Parameters of Key Enzymes for C8-Acyl-CoA Substrates

EnzymeOrganelleSubstrateKm (µM)Vmax (µmol/min/mg)
Acyl-CoA Oxidase (Rat Liver)PeroxisomeOctanoyl-CoA~25~0.15
Medium-Chain Acyl-CoA Dehydrogenase (Pig Kidney)MitochondrionOctanoyl-CoA~2.5~25
Enoyl-CoA Hydratase (Bovine Liver)MitochondrionCrotonyl-CoA (C4)~20~150
Enoyl-CoA Hydratase (Pea Seedling)Peroxisome2-Octenoyl-CoA28Not Reported
Enoyl-CoA Hydratase (Pea Seedling)Mitochondrion2-Octenoyl-CoA55Not Reported
3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)Mitochondrion3-Hydroxyoctanoyl-CoA~5~120

Experimental Protocols

Protocol 1: Assay for Acyl-CoA Oxidase Activity

This protocol describes a continuous spectrophotometric assay for acyl-CoA oxidase based on the H₂O₂-dependent oxidation of a chromogenic substrate.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Acyl-CoA substrate (e.g., octanoyl-CoA), 1 mM stock solution

  • Horseradish peroxidase (HRP), 1 mg/mL solution

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 10 mM stock solution

  • Isolated peroxomes or purified acyl-CoA oxidase

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of potassium phosphate buffer

    • 50 µL of ABTS stock solution

    • 10 µL of HRP solution

  • Add 50 µL of the acyl-CoA substrate stock solution to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm for 5 minutes.

  • The rate of reaction is proportional to the rate of change in absorbance. The molar extinction coefficient for oxidized ABTS at 405 nm is 36,800 M⁻¹cm⁻¹.

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ACOX_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, ABTS, HRP) Start->Prepare_Reaction_Mix Add_Substrate Add Acyl-CoA substrate Prepare_Reaction_Mix->Add_Substrate Measure_Absorbance Monitor absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate enzyme activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the acyl-CoA oxidase activity assay.

Protocol 2: Assay for Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay for enoyl-CoA hydratase based on the decrease in absorbance of the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound or other enoyl-CoA substrate, 10 mM stock solution

  • Isolated mitochondria/peroxisomes or purified enoyl-CoA hydratase

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing:

    • 950 µL of Tris-HCl buffer

  • Add 50 µL of the enoyl-CoA substrate stock solution and mix.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 263 nm.

  • Add the enzyme sample to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at 263 nm for 5 minutes.

  • The rate of reaction is calculated from the change in absorbance over time. The molar extinction coefficient for the enoyl-CoA double bond at 263 nm is approximately 6,700 M⁻¹cm⁻¹.

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ECH_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, Substrate) Start->Prepare_Reaction_Mix Record_Initial_Absorbance Record initial absorbance at 263 nm Prepare_Reaction_Mix->Record_Initial_Absorbance Add_Enzyme Add enzyme sample Record_Initial_Absorbance->Add_Enzyme Measure_Absorbance_Decrease Monitor absorbance decrease Add_Enzyme->Measure_Absorbance_Decrease Calculate_Activity Calculate enzyme activity Measure_Absorbance_Decrease->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the enoyl-CoA hydratase activity assay.

Protocol 3: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.[1]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 3-Hydroxyacyl-CoA substrate (e.g., 3-hydroxyoctanoyl-CoA), 10 mM stock solution

  • NAD⁺, 20 mM stock solution

  • Isolated mitochondria or purified 3-hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of potassium phosphate buffer

    • 50 µL of NAD⁺ stock solution

  • Add 50 µL of the 3-hydroxyacyl-CoA substrate stock solution.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Add the enzyme sample to the cuvette, mix, and immediately monitor the increase in absorbance at 340 nm for 5 minutes due to the formation of NADH.

  • The rate of reaction is calculated from the change in absorbance over time. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

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HAD_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, NAD+, Substrate) Start->Prepare_Reaction_Mix Record_Baseline Record baseline absorbance at 340 nm Prepare_Reaction_Mix->Record_Baseline Add_Enzyme Add enzyme sample Record_Baseline->Add_Enzyme Measure_Absorbance_Increase Monitor absorbance increase Add_Enzyme->Measure_Absorbance_Increase Calculate_Activity Calculate enzyme activity Measure_Absorbance_Increase->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for 3-hydroxyacyl-CoA dehydrogenase assay.

Protocol 4: Assay for Thiolase Activity

This protocol describes a continuous spectrophotometric assay for thiolase by monitoring the cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A.[2]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • 3-Ketoacyl-CoA substrate (e.g., 3-ketooctanoyl-CoA), 1 mM stock solution

  • Coenzyme A (CoA), 10 mM stock solution

  • Isolated mitochondria/peroxisomes or purified thiolase

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of Tris-HCl buffer

    • 50 µL of CoA stock solution

  • Add 50 µL of the 3-ketoacyl-CoA substrate stock solution.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 303 nm.

  • Add the enzyme sample to the cuvette, mix, and immediately monitor the decrease in absorbance at 303 nm for 5 minutes, which corresponds to the cleavage of the 3-ketoacyl-CoA.

  • The rate of reaction is calculated from the change in absorbance over time. The molar extinction coefficient for the Mg²⁺-enol-acetoacetyl-CoA complex at 303 nm is approximately 16,900 M⁻¹cm⁻¹.[2]

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Thiolase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (Buffer, CoA, Substrate) Start->Prepare_Reaction_Mix Record_Initial_Absorbance Record initial absorbance at 303 nm Prepare_Reaction_Mix->Record_Initial_Absorbance Add_Enzyme Add enzyme sample Record_Initial_Absorbance->Add_Enzyme Measure_Absorbance_Decrease Monitor absorbance decrease Add_Enzyme->Measure_Absorbance_Decrease Calculate_Activity Calculate enzyme activity Measure_Absorbance_Decrease->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the thiolase activity assay.

Conclusion

The metabolism of this compound is a clear example of the metabolic compartmentalization and cooperation between peroxisomes and mitochondria. While mitochondria are the primary sites for the complete oxidation of this medium-chain fatty acyl-CoA for energy production, peroxisomes play a crucial role in processing a broader range of lipid substrates, generating intermediates like octenoyl-CoA for subsequent mitochondrial degradation. The differences in their enzymatic machinery and kinetic properties underscore their distinct yet complementary roles in cellular lipid homeostasis. The provided protocols offer a starting point for researchers to quantitatively assess the activity of the key enzymes involved in these pathways, paving the way for a deeper understanding of lipid metabolism in health and disease. Further research is warranted to elucidate the specific kinetic parameters for this compound to refine our understanding of its metabolic fate.

References

Methodological & Application

Synthesis and Application of (3E)-Octenoyl-CoA for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3E)-Octenoyl-CoA is an unsaturated acyl-coenzyme A (acyl-CoA) thioester that serves as a key intermediate in the β-oxidation of unsaturated fatty acids. In vitro assays utilizing this compound are crucial for studying the activity and kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs) and enoyl-CoA hydratases. Dysregulation of these enzymes is implicated in various metabolic disorders, making them attractive targets for drug discovery. This document provides a detailed protocol for the chemical synthesis of this compound and its application in in vitro enzyme assays.

I. Chemical Synthesis of this compound

The synthesis of this compound is achieved through the activation of (3E)-octenoic acid with ethyl chloroformate to form a mixed anhydride (B1165640), which then reacts with Coenzyme A (CoA) to yield the desired product.

Materials and Reagents
  • (3E)-Octenoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A trilithium salt (CoASH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Hydrochloric acid (HCl), 1 M

  • Reverse-phase HPLC column (C18)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Synthesis Protocol
  • Activation of (3E)-Octenoic Acid:

    • In a round-bottom flask, dissolve (3E)-octenoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the solution.

    • Allow the reaction to proceed for 30 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in 0.5 M sodium bicarbonate solution.

    • Add the CoA solution to the mixed anhydride solution from step 1.

    • Stir the reaction mixture vigorously for 2 hours at room temperature.

  • Purification by Solid-Phase Extraction (SPE):

    • Acidify the reaction mixture to approximately pH 3 with 1 M HCl.

    • Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted CoA and salts.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • Purification by Reverse-Phase HPLC:

    • Further purify the eluted product by reverse-phase HPLC using a C18 column.

    • A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. A suitable gradient is 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm (adenine base of CoA) and 232 nm (thioester bond).

    • Collect the fractions containing the purified this compound.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

    • Store the final product at -80°C.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight. The fragmentation pattern should show a characteristic neutral loss of the phospho-ADP moiety (507 Da) from the precursor ion.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the presence of the trans double bond.

Expected Yield

The typical yield for the synthesis of octenoyl-CoA using the ethylchloroformate method is around 57%.

Parameter Value
Starting Material(3E)-Octenoic Acid
Coupling ReagentEthyl Chloroformate
Purification MethodSPE and RP-HPLC
Expected Yield ~57%

II. In Vitro Enzyme Assays Using this compound

This compound is a substrate for several enzymes in the fatty acid β-oxidation pathway. Below are protocols for two common in vitro assays to measure the activity of acyl-CoA dehydrogenases (ACADs).

A. Acyl-CoA Dehydrogenase Activity Assay using Electron Transfer Flavoprotein (ETF) Fluorescence Reduction

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of ETF as it is reduced by the electrons transferred from the acyl-CoA substrate.[2][3]

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD

  • Purified porcine electron transfer flavoprotein (ETF)

  • This compound solution (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Glucose

  • Glucose oxidase

  • Catalase

  • Fluorometer

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.6

    • 10 mM Glucose

    • 1 U/mL Glucose oxidase

    • 100 U/mL Catalase

    • 2 µM ETF

  • Deoxygenation: The reaction mixture needs to be anaerobic as reduced ETF can react with oxygen. This can be achieved by bubbling with argon gas or by the enzymatic oxygen scavenging system (glucose/glucose oxidase/catalase) included in the reaction mixture.[2]

  • Initiate the Reaction:

    • Add the purified ACAD enzyme to the cuvette.

    • Start the reaction by adding this compound to a final concentration of 25 µM.

  • Monitor Fluorescence:

    • Immediately monitor the decrease in ETF fluorescence.

    • Excitation wavelength: 340 nm; Emission wavelength: 490 nm.

    • Record the fluorescence change over time.

  • Calculate Activity: The rate of fluorescence decrease is proportional to the ACAD activity.

B. Spectrophotometric Acyl-CoA Dehydrogenase Activity Assay using Ferricenium Hexafluorophosphate (B91526)

This assay uses an artificial electron acceptor, ferricenium hexafluorophosphate, which gets reduced upon accepting electrons from the ACAD-catalyzed reaction, leading to a decrease in absorbance. This method has the advantage of being performed aerobically.[4][5]

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD

  • This compound solution (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate solution

  • Spectrophotometer

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.6

    • 150 µM Ferricenium hexafluorophosphate

  • Initiate the Reaction:

    • Add the purified ACAD enzyme to the cuvette.

    • Start the reaction by adding this compound to a final concentration of 50 µM.

  • Monitor Absorbance:

    • Immediately monitor the decrease in absorbance at 300 nm.

    • Record the absorbance change over time.

  • Calculate Activity: The rate of absorbance decrease is proportional to the ACAD activity. The molar extinction coefficient for ferricenium is approximately 4.3 mM⁻¹cm⁻¹.

III. Data Presentation

Table 1: Summary of Synthesis and Purification Parameters for this compound
ParameterValue/Condition
Synthesis Method Ethyl Chloroformate
Starting Material (3E)-Octenoic Acid
Reaction Solvent Anhydrous Tetrahydrofuran
Base Triethylamine
Acylating Agent Ethyl Chloroformate
Co-substrate Coenzyme A Trilithium Salt
Primary Purification Solid-Phase Extraction (C18)
Final Purification Reverse-Phase HPLC (C18)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 30 min
Detection Wavelengths 260 nm, 232 nm
Typical Yield ~57%
Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with this compound (Representative Data)
Kinetic ParameterValue
Km 10 - 50 µM
Vmax Varies with enzyme purity and assay conditions
kcat Varies with enzyme purity
kcat/Km Varies with enzyme purity

IV. Visualizations

Synthesis_Workflow cluster_activation Activation of (3E)-Octenoic Acid cluster_thioesterification Thioesterification cluster_purification Purification OctenoicAcid (3E)-Octenoic Acid MixedAnhydride Mixed Anhydride Intermediate OctenoicAcid->MixedAnhydride + Ethyl Chloroformate, TEA in THF at 0°C CrudeProduct Crude this compound MixedAnhydride->CrudeProduct CoASH Coenzyme A (CoASH) CoASH->CrudeProduct + NaHCO3 solution SPE Solid-Phase Extraction (C18) CrudeProduct->SPE HPLC Reverse-Phase HPLC SPE->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Workflow for the chemical synthesis of this compound.

Assay_Workflow cluster_etf_assay ETF Fluorescence Reduction Assay cluster_ferricenium_assay Ferricenium Spectrophotometric Assay PrepareETF Prepare Reaction Mix (Buffer, ETF, O2 Scavenger) AddEnzymeETF Add ACAD Enzyme PrepareETF->AddEnzymeETF AddSubstrateETF Add this compound AddEnzymeETF->AddSubstrateETF MeasureFluorescence Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) AddSubstrateETF->MeasureFluorescence PrepareFerr Prepare Reaction Mix (Buffer, Ferricenium) AddEnzymeFerr Add ACAD Enzyme PrepareFerr->AddEnzymeFerr AddSubstrateFerr Add this compound AddEnzymeFerr->AddSubstrateFerr MeasureAbsorbance Monitor Absorbance Decrease (300 nm) AddSubstrateFerr->MeasureAbsorbance

Caption: Experimental workflows for in vitro ACAD assays.

Signaling_Pathway UnsaturatedFattyAcid Unsaturated Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase UnsaturatedFattyAcid->AcylCoA_Synthetase UnsaturatedAcylCoA Unsaturated Acyl-CoA AcylCoA_Synthetase->UnsaturatedAcylCoA Isomerase Enoyl-CoA Isomerase UnsaturatedAcylCoA->Isomerase OctenoylCoA This compound Isomerase->OctenoylCoA ACAD Acyl-CoA Dehydrogenase (ACAD) OctenoylCoA->ACAD EnoylCoA_Hydratase Enoyl-CoA Hydratase ACAD->EnoylCoA_Hydratase HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase Thiolase Thiolase HydroxyacylCoA_Dehydrogenase->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA BetaOxidation β-Oxidation Cycle AcetylCoA->BetaOxidation

Caption: Role of this compound in β-oxidation.

References

Chemo-enzymatic Synthesis of Unsaturated Acyl-CoA Thioesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated acyl-CoA thioesters are pivotal intermediates in numerous metabolic processes, including fatty acid metabolism, the biosynthesis of complex lipids, and the production of secondary metabolites.[1][2] Their synthesis is crucial for a wide range of research applications, from studying the kinetics of CoA-dependent enzymes to serving as standards in metabolomics and investigating the metabolic pathways of drug candidates.[1][3][4] This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of unsaturated acyl-CoA thioesters, tailored for researchers and professionals in the life sciences and drug development.

Synthesis Strategies: An Overview

The generation of unsaturated acyl-CoA thioesters can be achieved through several chemo-enzymatic approaches. The selection of a particular method is often dictated by the specific acyl chain length, the position and number of double bonds, and the scale of the synthesis.[1] Key strategies include the chemical acylation of coenzyme A (CoASH) using an activated unsaturated fatty acid and enzymatic synthesis catalyzed by acyl-CoA synthetases.[5][6] Furthermore, α,β-unsaturated acyl-CoAs can be produced from their saturated counterparts using acyl-CoA dehydrogenases.[1]

A generalized workflow for these synthetic approaches is depicted below, outlining the major steps from starting materials to the final purified product.

Chemo_Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis Routes Unsaturated_FA Unsaturated Fatty Acid Activation Chemical Activation (e.g., Acyl Imidazolide) Unsaturated_FA->Activation Chemical Reagents Enzymatic_Synth Enzymatic Synthesis (Acyl-CoA Synthetase) Unsaturated_FA->Enzymatic_Synth ATP, CoASH Acylation Acylation of CoASH Activation->Acylation Purification Purification (e.g., HPLC, SPE) Acylation->Purification Enzymatic_Synth->Purification CoASH Coenzyme A (CoASH) CoASH->Acylation Analysis Analysis & QC (HPLC, MS, NMR) Purification->Analysis Final_Product Pure Unsaturated Acyl-CoA Thioester Analysis->Final_Product

Caption: General workflow for chemo-enzymatic synthesis of unsaturated acyl-CoA thioesters.

Experimental Protocols

Protocol 1: Chemical Synthesis via the Acyl-Imidazolide Intermediate

This method is broadly applicable for the synthesis of a variety of acyl-CoA thioesters, accommodating different chain lengths and degrees of unsaturation.[7][8] It is particularly well-suited for small-scale preparations, especially when dealing with labeled or rare fatty acids.[7][8]

Materials:

  • Unsaturated fatty acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A trilithium salt (CoASH)

  • Aqueous buffer (e.g., 1 M potassium bicarbonate, pH 8.0)

  • Reverse-phase HPLC column for purification

Procedure:

  • Fatty Acid Activation: Dissolve the unsaturated fatty acid in anhydrous THF. Add an equimolar amount of CDI and stir at room temperature until the activation to the 1-acylimidazole is complete.[5][7]

  • Acylation of Coenzyme A: In a separate vessel, dissolve CoASH in the aqueous buffer. To this solution, add the 1-acylimidazole solution dropwise while stirring. The reaction is typically performed in an aqueous-organic solvent mixture to facilitate the reaction.[5]

  • Purification: The resulting acyl-CoA thioester is purified by reverse-phase HPLC.[5][7][8]

Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This protocol employs an acyl-CoA synthetase to catalyze the formation of the acyl-CoA thioester. It is a highly specific method that can be advantageous when working with sensitive fatty acids.[6]

Materials:

  • Unsaturated fatty acid

  • Acyl-CoA synthetase (e.g., from rat liver microsomes)[6]

  • ATP

  • Coenzyme A (CoASH)

  • Reaction Buffer (e.g., Tris-HCl buffer containing MgCl2)

  • Octyl-Sepharose for purification[6]

Procedure:

  • Enzymatic Reaction: In a reaction vessel, combine the unsaturated fatty acid, ATP, CoASH, and acyl-CoA synthetase in the reaction buffer. Incubate at an optimal temperature (e.g., 37°C). Quantitative incorporation of the fatty acid or CoA is achievable.[6]

  • Purification: The fatty acyl-CoA thioester can be purified in a single step using hydrophobic chromatography on Octyl-Sepharose.[6]

Protocol 3: Chemo-enzymatic Synthesis of α,β-Unsaturated Acyl-CoAs

This two-step approach first synthesizes a saturated acyl-CoA, which is then converted to its α,β-unsaturated form using an acyl-CoA dehydrogenase.[1]

Materials:

  • Saturated fatty acid

  • Reagents for chemical synthesis of saturated acyl-CoA (as in Protocol 1)

  • Acyl-CoA dehydrogenase with desired chain length specificity

  • Reaction buffer for the dehydrogenase

Procedure:

  • Synthesis of Saturated Acyl-CoA: Synthesize the saturated acyl-CoA corresponding to the desired unsaturated product using the acyl-imidazolide method (Protocol 1).

  • Enzymatic Dehydrogenation: Incubate the purified saturated acyl-CoA with the appropriate acyl-CoA dehydrogenase in its reaction buffer. The enzyme will introduce a double bond at the α,β-position.[1]

  • Purification: Purify the resulting α,β-unsaturated acyl-CoA using reverse-phase HPLC.

Data Presentation

The following table summarizes the typical yields obtained from various chemo-enzymatic synthesis methods for acyl-CoA thioesters.

Synthesis MethodPrecursor MoleculeKey Enzyme/ReagentReported YieldReference(s)
Acyl ImidazoleFatty AcidN,N'-CarbonyldiimidazoleEssentially quantitative[5]
Mixed AnhydrideFatty AcidEthyl Chloroformate75-78%[5]
Enzymatic SynthesisFatty AcidAcyl-CoA SynthetaseQuantitative[6]
Enzymatic DehydrogenationSaturated Acyl-CoAAcyl-CoA Dehydrogenase≥ 40%[1]

Characterization and Quality Control

The identity, purity, and concentration of the synthesized unsaturated acyl-CoA thioesters should be rigorously confirmed.

  • Spectrophotometry: The concentration of the acyl-CoA can be determined by measuring the absorbance at 260 nm (adenine moiety of CoA). Purity can be initially assessed by the ratio of absorbances at 260 nm and 232 nm (thioester bond).[5]

  • Chromatography: HPLC is the primary method for both purification and purity analysis.[5][8] Thin-layer chromatography can also be used for rapid analysis.[5]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, provides definitive mass confirmation of the synthesized product.[5]

  • NMR Spectroscopy: For detailed structural elucidation, particularly of the acyl chain, techniques such as 1H and 13C NMR can be employed.[5]

Applications in Research and Drug Development

Unsaturated acyl-CoA thioesters are indispensable tools in various research and development areas:

  • Enzymology: They serve as substrates for studying the activity and inhibition of enzymes involved in fatty acid metabolism and other pathways.[5]

  • Metabolomics: They are used as authentic standards for the identification and quantification of endogenous acyl-CoAs in biological samples.[2]

  • Drug Metabolism and Toxicology: Many carboxylic acid-containing drugs are metabolized to acyl-CoA thioesters.[3] The synthesis of these metabolites is crucial for investigating their potential role in idiosyncratic drug toxicity through the formation of drug-protein adducts.[3][4]

The involvement of acyl-CoAs in metabolic pathways is exemplified by the fatty acid β-oxidation spiral, a central catabolic process.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Key steps in the fatty acid β-oxidation pathway.

References

LC-MS/MS Method for the Quantification of (3E)-Octenoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Octenoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation of unsaturated fatty acids. The accurate quantification of this and other acyl-CoA species is crucial for understanding the metabolic fluxes and dysregulation in various physiological and pathological states, including metabolic disorders and inherited diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using a robust LC-MS/MS method. The methodology is based on the established principles of acyl-CoA analysis, employing reversed-phase chromatography for separation and tandem mass spectrometry for detection.

Signaling Pathway: Fatty Acid β-Oxidation

This compound is processed within the fatty acid β-oxidation spiral. The pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The entry of unsaturated fatty acids often requires additional enzymatic steps to handle the double bonds, where this compound is a key intermediate.

fatty_acid_beta_oxidation cluster_beta_oxidation_cycle β-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Octenoyl_CoA This compound Unsaturated_Fatty_Acyl_CoA->Octenoyl_CoA Octenoyl_CoA->Enoyl_CoA Enoyl-CoA Isomerase Enoyl_CoA_Isomerase Enoyl-CoA Isomerase

Caption: Mitochondrial fatty acid β-oxidation pathway for unsaturated fatty acids.

Experimental Workflow

The overall experimental workflow for the quantification of this compound consists of sample preparation involving protein precipitation and extraction, followed by LC-MS/MS analysis and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Methanol Sample->Homogenization Precipitation Protein Precipitation (e.g., with SSA) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution in LC-MS/MS Buffer Drying->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Reversed-Phase Chromatography Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (or a suitable short-chain acyl-CoA for internal standard)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Ammonium acetate

  • 5-sulfosalicylic acid (SSA)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation
  • Tissue Samples: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol.

  • Cell Samples: For adherent cells, wash the plate with cold PBS, then scrape cells in 1 mL of ice-cold 80% methanol. For suspension cells, pellet the cells and resuspend in 1 mL of ice-cold 80% methanol.

  • Protein Precipitation: Add an internal standard (e.g., heptadecanoyl-CoA) to each sample. Add 200 µL of 10% (w/v) SSA in water, vortex thoroughly.

  • Centrifugation: Incubate the samples on ice for 15 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Method
ParameterSetting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B 100% Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition This compound: 888.7 -> 381.7 (Neutral Loss of 507 Da)
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 20-40 eV.
Declustering Potential (DP) To be optimized for the specific instrument, typically in the range of 50-100 V.

Quantitative Data

A calibration curve should be prepared using a standard solution of this compound over the desired concentration range. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides representative performance data for a similar short-chain acyl-CoA, which should be established specifically for this compound in your laboratory.

ParameterRepresentative Value
Linearity (r²) > 0.99
LOD (nM) 2 - 10
LOQ (nM) 5 - 25
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, specific, and applicable to various biological matrices. Proper sample preparation and method validation are critical for obtaining accurate and reliable quantitative results, which are essential for advancing our understanding of fatty acid metabolism in health and disease.

Application Notes and Protocols for Extraction of Short-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in the catabolism of fatty acids and amino acids, as well as in the synthesis of lipids and ketone bodies.[1][2] Their concentrations within tissues reflect the metabolic state and can be indicative of enzymatic deficiencies or the effects of therapeutic interventions.[2][3] Accurate quantification of short-chain acyl-CoAs is therefore crucial for understanding metabolic regulation and for the development of drugs targeting metabolic pathways.

This document provides detailed protocols for the extraction of short-chain acyl-CoAs from tissue samples, tailored for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Several methods are presented to accommodate different laboratory preferences and equipment availability.

Key Experimental Protocols

Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation

This method is advantageous as it circumvents the need for solid-phase extraction (SPE), simplifying the workflow and potentially improving the recovery of more polar molecules.[4][5]

Materials:

  • Frozen tissue sample

  • 5% (w/v) 5-Sulfosalicylic acid (SSA), ice-cold

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 500 µL of ice-cold 5% SSA and the appropriate amount of internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation followed by Solid-Phase Extraction (SPE)

This is a classic method for deproteinization, often followed by SPE to remove the precipitating agent and concentrate the analytes.

Materials:

  • Frozen tissue sample

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Internal standards

  • Homogenizer

  • Microcentrifuge

  • SPE cartridges (e.g., weak anion exchange)

  • SPE manifold

  • Solvents for SPE (e.g., methanol, water, formic acid, ammonium (B1175870) hydroxide)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 10% TCA and internal standards.

  • Homogenize the tissue on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove TCA and other impurities (e.g., with 2% formic acid, followed by methanol).[1]

    • Elute the acyl-CoAs with a suitable solvent (e.g., 2-5% ammonium hydroxide (B78521) in methanol).[1]

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol).

  • Transfer to an autosampler vial for analysis.

Protocol 3: Organic Solvent Extraction

This method utilizes a mixture of organic solvents to simultaneously precipitate proteins and extract acyl-CoAs.

Materials:

  • Frozen tissue sample

  • Acetonitrile/Isopropanol (3:1, v/v), ice-cold

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7), ice-cold

  • Internal standards

  • Homogenizer

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Weigh 20-30 mg of powdered frozen liver tissue into a homogenization tube.[6]

  • Add 1.5 mL of the acetonitrile/isopropanol mixture and internal standards.[6]

  • Homogenize for 30 seconds on ice.[6]

  • Add 0.5 mL of ice-cold potassium phosphate buffer and homogenize for another 30 seconds.[6]

  • Centrifuge at high speed for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis. For further purification, a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel can be used.[6][7]

Data Presentation

The efficiency of different extraction methods can vary depending on the specific acyl-CoA and the tissue matrix. The following table summarizes reported recovery rates for various methods.

Extraction MethodAcyl-CoATissueRecovery Rate (%)Reference
5-Sulfosalicylic Acid (2.5%)Acetyl-CoAStandard59%[4]
Propionyl-CoAStandard80%[4]
Malonyl-CoAStandard74%[4]
Free CoAStandard74%[4]
Trichloroacetic Acid (10%) + SPEAcetyl-CoAStandard36%[4]
Propionyl-CoAStandard62%[4]
Malonyl-CoAStandard26%[4]
Free CoAStandard1%[4]
Acetonitrile/Isopropanol + SPEAcetyl-CoARat Liver83-90%[6][7]
Malonyl-CoARat Liver83-90%[6][7]
Octanoyl-CoARat Liver83-90%[6][7]

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for Short-Chain Acyl-CoA Extraction cluster_optional Optional Steps tissue 1. Tissue Homogenization (e.g., Liver, Muscle) extraction 2. Extraction & Deproteinization (SSA, TCA, or Organic Solvent) tissue->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant spe 5. Solid-Phase Extraction (Optional) (for TCA/Organic Methods) supernatant->spe If TCA or Organic Solvent lcms 7. LC-MS/MS Analysis supernatant->lcms If SSA Method drying 6. Drying & Reconstitution (for SPE eluate) spe->drying drying->lcms

Caption: Workflow for short-chain acyl-CoA extraction from tissues.

G Role of Short-Chain Acyl-CoAs in Metabolic Signaling scfa Short-Chain Fatty Acids (e.g., Butyrate) sc_acyl_coa Short-Chain Acyl-CoAs (e.g., Butyryl-CoA) scfa->sc_acyl_coa Activation gpcr GPCR Activation (e.g., FFAR2/3) scfa->gpcr beta_ox Mitochondrial β-oxidation sc_acyl_coa->beta_ox Substrate histone_acetylation Histone Acylation sc_acyl_coa->histone_acetylation Donor for Acyl Group energy Energy Production (ATP) beta_ox->energy gene_expression Altered Gene Expression histone_acetylation->gene_expression downstream Downstream Signaling (e.g., GLP-1 secretion) gpcr->downstream

Caption: Signaling roles of short-chain acyl-CoAs.

References

Quantitative Analysis of Acyl-CoA Species: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species, critical intermediates in numerous metabolic and signaling pathways. Altered acyl-CoA metabolism is implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer, making their precise quantification essential for research and drug development.[1][2] This guide offers step-by-step methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, alongside visual representations of key metabolic pathways.

Introduction to Acyl-CoA Metabolism and Signaling

Acyl-CoAs are thioester derivatives of fatty acids and Coenzyme A. They are central players in cellular metabolism, participating in the β-oxidation of fatty acids for energy production, the synthesis of complex lipids, and serving as precursors for signaling molecules.[3][4][5][6] The intracellular concentrations of different acyl-CoA species are tightly regulated and reflect the metabolic state of the cell. Dysregulation of acyl-CoA metabolism can lead to cellular dysfunction and is a hallmark of various diseases.[2][3]

Key Signaling Pathways Involving Acyl-CoAs

Fatty Acid β-Oxidation: This catabolic process breaks down long-chain fatty acyl-CoAs into acetyl-CoA units in the mitochondria, generating reducing equivalents (NADH and FADH2) for ATP production.[1][7][8]

Beta_Oxidation cluster_0 Cytosol cluster_1 Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ATP -> AMP + PPi Acyl-CoA Synthetase Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine Carnitine Beta-Oxidation Spiral Beta-Oxidation Spiral Acyl-CoA->Beta-Oxidation Spiral FAD, NAD+, H2O, CoA Mitochondrial Matrix Mitochondrial Matrix Mitochondrial Matrix->Acyl-CoA Carnitine CPT1 CPT1 Acylcarnitine->Mitochondrial Matrix via CAT CAT CAT CPT2 CPT2 Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA n cycles TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Fatty Acid Synthesis: In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. Malonyl-CoA serves as the donor of two-carbon units for the growing fatty acid chain, which is then activated to a long-chain acyl-CoA.

Fatty_Acid_Synthesis cluster_0 Mitochondrion cluster_1 Cytosol Citrate Citrate Acetyl-CoA_cyto Acetyl-CoA (cytosol) Citrate->Acetyl-CoA_cyto ATP, CoA -> ADP, OAA ACL ACL Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ATP, HCO3- -> ADP, Pi ACC ACC Fatty Acid Fatty Acid Malonyl-CoA->Fatty Acid NADPH FAS FAS Long-chain Acyl-CoA Long-chain Acyl-CoA Fatty Acid->Long-chain Acyl-CoA ATP, CoA Acyl-CoA Synthetase Acyl-CoA Synthetase Complex Lipids Complex Lipids Long-chain Acyl-CoA->Complex Lipids Malonyl_CoA_Insulin_Signaling cluster_0 Pancreatic Beta-Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA_mito Acetyl-CoA (mito) Pyruvate->Acetyl-CoA_mito PDH PDH TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle Citrate Citrate TCA Cycle->Citrate Acetyl-CoA_cyto Acetyl-CoA (cyto) Citrate->Acetyl-CoA_cyto via ACL ACL ACL Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA via ACC ACC ACC CPT1 CPT1 Malonyl-CoA->CPT1 Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation LC-Acyl-CoA Long-chain Acyl-CoA Signaling Signaling LC-Acyl-CoA->Signaling Insulin Secretion Insulin Secretion Signaling->Insulin Secretion LCMS_Workflow Sample Extract Sample Extract Autosampler Autosampler Sample Extract->Autosampler HPLC/UHPLC System HPLC/UHPLC System Autosampler->HPLC/UHPLC System C18 Column C18 Column HPLC/UHPLC System->C18 Column ESI Source ESI Source C18 Column->ESI Source Mass Spectrometer Mass Spectrometer ESI Source->Mass Spectrometer Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

References

Application Notes and Protocols for Measuring (3E)-Octenoyl-CoA Levels in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, particularly in fatty acid metabolism and energy production. The accurate quantification of specific acyl-CoA species, such as (3E)-octenoyl-CoA, is crucial for understanding metabolic flux and the regulation of pathways implicated in various diseases, including metabolic disorders and cancer. However, the inherent chemical instability and low intracellular abundance of these molecules present significant analytical hurdles.

This document provides a comprehensive guide for the extraction and quantification of this compound from cultured mammalian cells. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for accurate measurement.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the efficient extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS) solution (e.g., ¹³C-labeled octanoyl-CoA or heptadecanoyl-CoA in methanol)

  • 1.5 mL or 2 mL microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Acyl-CoA Extraction:

    • Adherent cells: After the final PBS wash, add a sufficient volume of ice-cold methanol containing the internal standard to the plate. Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension cells: After the final wash, resuspend the cell pellet in the cold methanol containing the internal standard.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1] The choice of reconstitution solvent is critical for acyl-CoA stability.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate

  • This compound analytical standard

  • Internal Standard (as used in extraction)

Procedure:

  • LC Separation:

    • Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B.

    • Inject the reconstituted sample onto the column.

    • Apply a gradient of Mobile Phase B to elute the acyl-CoAs. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B (linear gradient)

      • 15-18 min: 95% B

      • 18-20 min: 95-5% B (linear gradient)

      • 20-25 min: 5% B (re-equilibration)

    • The flow rate is typically in the range of 200-400 µL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and the internal standard need to be optimized by infusing the pure standards.

      • For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

    • The precursor ion (Q1) will be the [M+H]⁺ of this compound, and the product ion (Q3) will be a specific fragment ion.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of the this compound analytical standard spiked with a constant concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve. The limit of detection and the limit of quantitation (LOQ) are often defined as 3 times and 10 times the signal-to-noise ratio, respectively.[2]

Visualizations

Signaling Pathway

FattyAcidBetaOxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA (2E)-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA OctenoylCoA This compound (Intermediate) OctenoylCoA->EnoylCoA Isomerase Enoyl-CoA Isomerase OctenoylCoA->Isomerase Isomerization

Caption: Role of this compound in Fatty Acid Beta-Oxidation.

Experimental Workflow

ExperimentalWorkflow start Start: Cell Culture (Adherent or Suspension) harvest Cell Harvesting & Washing (Ice-cold PBS) start->harvest lysis Lysis & Extraction (-80°C Methanol + IS) harvest->lysis precipitate Protein Precipitation (-20°C, 30 min) lysis->precipitate centrifuge1 Centrifugation (>15,000 x g, 10 min, 4°C) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum or Nitrogen) supernatant->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Data Analysis & Quantification lcms->quant

References

Application of (3E)-Octenoyl-CoA in Studying Enzyme Kinetics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Octenoyl-CoA is an unsaturated acyl-CoA intermediate that plays a crucial role in the β-oxidation of fatty acids with double bonds at odd-numbered positions. Its unique structural features make it a valuable tool for studying the kinetics of several key enzymes involved in fatty acid metabolism. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies, with a focus on Δ³,Δ²-enoyl-CoA isomerases. Understanding the kinetics of these enzymes is essential for elucidating metabolic pathways and for the development of therapeutic agents targeting metabolic disorders.

Relevant Enzymes and Metabolic Pathway

This compound is a substrate for Δ³,Δ²-enoyl-CoA isomerases (EC 5.3.3.8), which are essential for the metabolism of unsaturated fatty acids. These enzymes catalyze the isomerization of the 3-trans double bond to a 2-trans double bond, yielding (2E)-octenoyl-CoA, a substrate that can be further processed by the core β-oxidation machinery. Key enzymes that interact with this compound include:

  • Mitochondrial Δ³,Δ²-enoyl-CoA isomerase (MECI): A key enzyme in the mitochondrial β-oxidation of unsaturated fatty acids.

  • Peroxisomal Δ³,Δ²-enoyl-CoA isomerase (PECI): Involved in the peroxisomal β-oxidation pathway.

  • Multifunctional Enzyme 1 (MFE1): A peroxisomal enzyme that possesses, among other activities, enoyl-CoA isomerase activity.

The isomerization of this compound is a critical step in the overall pathway of unsaturated fatty acid β-oxidation, ensuring the efficient degradation of these molecules for energy production.

Metabolic Pathway Diagram

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_pathway β-Oxidation of Unsaturated Fatty Acids (Odd-numbered double bond) Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation_Cycles Several Cycles of β-Oxidation Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles Three_Enoyl_CoA This compound Beta_Oxidation_Cycles->Three_Enoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (MECI, PECI, MFE1) Three_Enoyl_CoA->Enoyl_CoA_Isomerase Two_Enoyl_CoA (2E)-Octenoyl-CoA Enoyl_CoA_Isomerase->Two_Enoyl_CoA Further_Beta_Oxidation Further β-Oxidation Cycles Two_Enoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: β-Oxidation pathway for unsaturated fatty acids.

Quantitative Data

The following table summarizes the kinetic parameters of various Δ³,Δ²-enoyl-CoA isomerases with substrates related to this compound. Data for this compound itself is limited in the literature, therefore data for the cis-isomer and other chain-length trans-isomers are provided for comparison.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mitochondrial enoyl-CoA isomerase (MECI)Rattrans-3-Hexenoyl-CoANot Reported19Not Reported[Müller-Newen & Stoffel, 1993]
Mitochondrial enoyl-CoA isomerase (MECI)Ratcis-3-Dodecenoyl-CoA37318.4 x 10⁵[Müller-Newen & Stoffel, 1993]
Peroxisomal enoyl-CoA isomerase (PECI)Humancis-3-Octenoyl-CoANot Reported18Not Reported[Geisbrecht et al., 1999]
Yeast peroxisomal enoyl-CoA isomerase (Eci1p)Saccharomyces cerevisiaetrans-3-Hexenoyl-CoA21.56.02.8 x 10⁵[Mursula et al., 2002]
Yeast peroxisomal enoyl-CoA isomerase (Eci1p)Saccharomyces cerevisiaecis-3-Octenoyl-CoANot Reported8.5Not Reported[Geisbrecht et al., 1998]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of enoyl-CoA esters is through ethyl chloroformate (ECF)-mediated coupling.

Materials:

  • (3E)-Octenoic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate (ECF)

  • Coenzyme A (CoA) lithium salt

  • Anhydrous diethyl ether

  • Argon gas

  • 0.5 M KHCO₃ solution

Procedure:

  • Dissolve (3E)-octenoic acid and 1.25 equivalents of TEA in anhydrous diethyl ether under an argon atmosphere.

  • Cool the solution to 0°C and slowly add 1.25 equivalents of ECF.

  • Stir the reaction mixture for 12 hours at room temperature under argon.

  • Filter the resulting triethylammonium (B8662869) chloride precipitate and wash with anhydrous diethyl ether.

  • Evaporate the ether from the filtrate under reduced pressure to obtain the mixed anhydride (B1165640).

  • Dissolve the mixed anhydride in a minimal amount of anhydrous diethyl ether.

  • Separately, dissolve Coenzyme A lithium salt in cold 0.5 M KHCO₃ solution.

  • Slowly add the solution of the mixed anhydride to the CoA solution while stirring vigorously on ice.

  • Monitor the reaction for the disappearance of free CoA using a thiol-specific reagent (e.g., DTNB).

  • Purify the resulting this compound using reverse-phase HPLC.

Enzyme Kinetic Assay: Coupled Spectrophotometric Assay

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured using a coupled spectrophotometric assay. The formation of the product, (2E)-octenoyl-CoA, is coupled to the subsequent reaction catalyzed by enoyl-CoA hydratase, which hydrates the double bond. The decrease in absorbance due to the hydration of the conjugated double bond of (2E)-enoyl-CoA can be monitored. However, a more common and robust method involves coupling the reaction to the reduction of NAD⁺ by 3-hydroxyacyl-CoA dehydrogenase. In this case, the product of the isomerase, (2E)-octenoyl-CoA, is hydrated by enoyl-CoA hydratase to 3-hydroxyoctanoyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • This compound (substrate)

  • Enoyl-CoA hydratase (coupling enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD⁺

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record a baseline absorbance.

  • Initiate the reaction by adding a known concentration of the purified Δ³,Δ²-enoyl-CoA isomerase.

  • Start the kinetic measurement by adding varying concentrations of the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Experimental Workflow Diagram

Enzyme_Kinetic_Assay_Workflow cluster_workflow Enzyme Kinetic Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, NAD+, Coupling Enzymes) Equilibrate_Mixture Equilibrate Reaction Mixture (Buffer, NAD+, Coupling Enzymes) in Cuvette Prepare_Reagents->Equilibrate_Mixture Prepare_Substrate Prepare this compound Stock Solution Initiate_Reaction Initiate Reaction with this compound Prepare_Substrate->Initiate_Reaction Add_Enzyme Add Purified Δ³,Δ²-Enoyl-CoA Isomerase Equilibrate_Mixture->Add_Enzyme Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis (Calculate Initial Rates) Monitor_Absorbance->Data_Analysis Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Determine_Parameters

Troubleshooting & Optimization

troubleshooting poor chromatographic peak shape of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor chromatographic peak shape of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape in acyl-CoA analysis?

Poor peak shape in acyl-CoA chromatography, including tailing, fronting, broadening, or splitting, can stem from a variety of factors. These can be broadly categorized as chemical interactions within the column, issues with the sample and its preparation, or problems with the HPLC/UHPLC system itself. Acyl-CoAs are particularly challenging due to their inherent instability and their amphipathic nature, which can lead to complex interactions.[1][2][3]

Q2: Why are my acyl-CoA peaks tailing?

Peak tailing is the most common peak shape problem. For acyl-CoAs, this can be caused by:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual, un-capped silanol (B1196071) groups on silica-based reversed-phase columns (e.g., C18).[4] These interactions are a common cause of tailing for polar and charged compounds.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often presents as a "right-triangle" appearance.[5][6]

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions or at alkaline/strongly acidic pH.[1] Degradation of the analyte during the chromatographic run can contribute to peak tailing.

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or from stainless-steel components of the LC system can chelate with the acyl-CoA molecules, causing tailing.[4]

Q3: What causes peak fronting for acyl-CoA peaks?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur due to:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the analyte band to travel too quickly at the column inlet, leading to fronting.[4][7]

  • Column Collapse: A sudden physical change to the column bed, often caused by operating outside the column's recommended pH or temperature range, can lead to peak fronting.[5]

  • High Analyte Concentration: In some cases of severe column overload, the peak can exhibit fronting.[5]

Q4: My acyl-CoA peaks are split or duplicated. What should I do?

Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or in the flow path before the column.

  • Partially Blocked Frit: Debris from the sample, mobile phase, or worn instrument seals can clog the inlet frit of the column, distorting the flow path and splitting the peak.[5][8]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample band to be split as it enters the column.[8]

  • Injection Solvent Effects: Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause peak splitting.[8][9] It's always best to dissolve the sample in the initial mobile phase if possible.[8]

  • Co-elution of Isomers: While less common for a single acyl-CoA standard, ensure that you are not observing the co-elution of closely related isomers if you are analyzing a biological extract.

Q5: How does sample preparation impact the peak shape of acyl-CoAs?

Sample preparation is critical for acyl-CoA analysis due to their instability.

  • Analyte Stability: Acyl-CoAs are prone to hydrolysis.[1] Extraction and reconstitution should be performed in solvents that promote stability. For example, reconstitution in a neutral pH buffer like 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) has been shown to improve stability compared to water or acidic solutions.[10]

  • Extraction Efficiency: The choice of extraction solvent affects the recovery of acyl-CoAs. An 80% methanol (B129727) solution has been shown to yield higher MS intensities for many acyl-CoAs compared to methods using acetonitrile (B52724) or formic acid.[10][11]

  • Sample Clean-up: Biological samples contain complex matrices. Failure to adequately remove interfering substances can lead to column contamination, which in turn causes poor peak shapes.

Troubleshooting Guides

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues in chromatography.

cluster_Start Start cluster_CheckSystem System & Method Checks cluster_Solutions Potential Solutions Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckSystem Is the problem on all peaks or just some? Start->CheckSystem AllPeaks Problem Affects All Peaks CheckSystem->AllPeaks All SomePeaks Problem Affects Specific Peaks CheckSystem->SomePeaks Some CheckFrit Check for Blocked Frit or Column Void AllPeaks->CheckFrit CheckMethod Review Method Parameters: pH, Mobile Phase, Temperature SomePeaks->CheckMethod Solution_Column Use a Guard Column or Replace Analytical Column SomePeaks->Solution_Column Solution_Frit Backflush Column or Replace Frit/Column CheckFrit->Solution_Frit Solution_Method Optimize Mobile Phase pH or Buffer Strength CheckMethod->Solution_Method Solution_Sample Adjust Sample Solvent & Concentration CheckMethod->Solution_Sample

Caption: A general workflow for troubleshooting poor peak shape.

Diagnosing Peak Tailing for Acyl-CoAs

This decision tree provides a more specific approach to addressing the common issue of peak tailing with acyl-CoAs.

Start Acyl-CoA Peak Tailing Observed Q_Concentration Does peak shape improve with lower injection mass? Start->Q_Concentration A_Conc_Yes Yes: Column Overload Q_Concentration->A_Conc_Yes Yes A_Conc_No No Q_Concentration->A_Conc_No No Sol_Conc Solution: Reduce sample concentration or injection volume. A_Conc_Yes->Sol_Conc Q_pH Is mobile phase pH optimized (e.g., 6.8-8.5)? A_Conc_No->Q_pH A_pH_No No: Potential Silanol Interactions or Analyte Instability Q_pH->A_pH_No No A_pH_Yes Yes Q_pH->A_pH_Yes Yes Sol_pH Solution: Adjust mobile phase pH. Use a buffer like ammonium acetate. Consider ion-pairing agents. A_pH_No->Sol_pH Q_Column Is the column old or has it been exposed to harsh conditions? A_pH_Yes->Q_Column A_Column_Yes Yes: Column Degradation Q_Column->A_Column_Yes Yes A_Column_No No: Consider Sample Stability or Metal Chelation Q_Column->A_Column_No No Sol_Column Solution: Replace column. Use a guard column. A_Column_Yes->Sol_Column

Caption: A decision tree for troubleshooting acyl-CoA peak tailing.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents

The stability of acyl-CoAs is crucial for reproducible results. The following table summarizes the stability of various acyl-CoA standards in different solvents when stored at 4°C over 48 hours, presented as the coefficient of variation (CV) of MS intensity measurements. Lower CV values indicate higher stability.

Acyl-CoA StandardWater50% MeOH/Water50mM NH₄OAc (pH 4.0)50% MeOH/50mM NH₄OAc (pH 4.0)50mM NH₄OAc (pH 6.8)50% MeOH/50mM NH₄OAc (pH 6.8)
Acetyl-CoA12%13%15%11%7% 6%
Propionyl-CoA11%10%13%9%6% 5%
Malonyl-CoA18%15%20%16%9% 8%
HMG-CoA14%12%16%13%7% 7%
Octanoyl-CoA25%20%28%22%10% 9%
Palmitoyl-CoA35%28%40%33%12% 11%

Data adapted from a study on acyl-CoA stability.[10] As shown, buffered ammonium acetate at a neutral pH (6.8), especially with the addition of methanol, significantly improves the stability of most acyl-CoA compounds.[10]

Table 2: Effect of Extraction Solvent on Acyl-CoA Signal Intensity

The choice of solvent for extracting acyl-CoAs from biological matrices has a significant impact on their measured signal intensity by mass spectrometry.

Extraction SolventRelative MS Intensity (Short-Chain Acyl-CoAs)Relative MS Intensity (Long-Chain Acyl-CoAs)
80% Methanol / WaterHighHigh
80% Methanol / Water + 5% Formic AcidVery PoorVery Poor
Methanol / Acetonitrile / Water (2:2:1)LowLow
Methanol / Acetonitrile / Water + 5% Formic AcidVery PoorVery Poor

Data summarized from a study optimizing acyl-CoA extraction.[10][11] The results indicate that 80% methanol is a superior extraction solvent for a broad range of acyl-CoAs, while the presence of formic acid or acetonitrile can lead to poor or no signal.[10]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.[1]

  • Cell Washing: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Lysis: Add 2 mL of ice-cold methanol to the culture plate. If using an internal standard, it should be added at this stage (e.g., 15 µL of 10 µM 15:0 CoA).[1] Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Cell Harvesting: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted acyl-CoAs to a clean glass tube.

  • Evaporation: Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[1] Dry the sample in a vacuum concentrator (e.g., SpeedVac) at 55°C for approximately 1.5 hours.[1]

  • Reconstitution: Reconstitute the dried pellet in a solvent that ensures stability, such as 150 µL of methanol or a buffered solution like 50% methanol / 50% 50mM ammonium acetate (pH 6.8).[1][10]

  • Final Centrifugation: Vortex the reconstituted sample and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Reversed-Phase LC Method for Acyl-CoA Separation

This protocol provides a starting point for the chromatographic separation of a broad range of acyl-CoAs.[1][12]

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[1][12]

  • Mobile Phase B: Acetonitrile.[1][12]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 30 µL.[1][12]

  • Column Temperature: Room temperature or controlled at 35°C.[13]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 100
    22.5 100
    22.51 20

    | 30.0 | 20 |

This gradient is an example and should be optimized based on the specific acyl-CoAs of interest and the column being used. The retention time generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[1]

References

preventing degradation of (3E)-octenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3E)-octenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoAs, is primarily caused by two factors:

  • Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases (ACOTs) and other hydrolases that rapidly cleave the thioester bond, releasing Coenzyme A and the free fatty acid.

  • Chemical Instability (Hydrolysis): The thioester bond is susceptible to non-enzymatic hydrolysis, particularly in aqueous solutions. This process is accelerated by alkaline or strongly acidic conditions and elevated temperatures.

Q2: My this compound levels are consistently low. What are the likely issues?

A2: Consistently low levels of this compound often point to degradation during sample handling. Key areas to troubleshoot include:

  • Inefficient Metabolic Quenching: Failure to rapidly halt enzymatic activity at the point of sample collection is a major source of analyte loss.

  • Suboptimal Temperature Control: Samples must be kept on ice or at 4°C throughout the entire preparation process to minimize both enzymatic activity and chemical hydrolysis.[1]

  • Improper Storage: Storing extracts in aqueous solutions, even at low temperatures, can lead to degradation over time. Long-term storage should be at -80°C as a dried pellet.[1]

  • Inappropriate Reconstitution Solvent: Reconstituting the dried extract in unbuffered aqueous solutions can lead to rapid hydrolysis.

Q3: What is a suitable internal standard for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, these can be difficult to source. A practical and effective alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), as they are not typically found in biological samples.[1] Crotonoyl-CoA has also been used as an internal standard in some protocols.[1][2]

Q4: Can the double bond in this compound cause specific stability issues?

A4: Yes, the double bond in the (3E) position introduces potential for both enzymatic and chemical alterations beyond simple hydrolysis.

  • Isomerization: In the presence of active enoyl-CoA isomerase, this compound can be converted to (2E)-octenoyl-CoA as part of the beta-oxidation pathway.[3][4][5][6][7] While this is a metabolic conversion, it represents a loss of the specific analyte of interest if not properly quenched.

  • Oxidation: Unsaturated fatty acyl-CoAs can be susceptible to oxidation at the double bond, although this is less commonly cited as a primary degradation route during sample prep compared to hydrolysis. The use of antioxidants is a general good practice in metabolomics to prevent such degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample DegradationEnsure rapid quenching of metabolic activity. Keep samples on ice at all times. Store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[1]
Inefficient ExtractionOptimize the extraction solvent. A common choice is a mixture of acetonitrile (B52724) and isopropanol. For tissues, homogenization in a buffer at a slightly acidic pH (e.g., 4.9) can improve recovery.[8]
Poor Recovery from Solid-Phase Extraction (SPE)Ensure the SPE cartridge is appropriate for acyl-CoAs (e.g., C18 or anion-exchange) and that the loading, washing, and elution steps are optimized.
High Variability Between Replicates Inconsistent Sample HandlingStandardize all steps of the protocol, particularly incubation times and temperatures. Use an internal standard to account for variability in extraction efficiency.
Incomplete Protein PrecipitationEnsure thorough vortexing after adding the precipitation solvent (e.g., methanol (B129727) or sulfosalicylic acid). Centrifuge at a high speed (e.g., >14,000 x g) to ensure a compact pellet.[9]
Inaccurate or Imprecise Quantification Matrix EffectsUse a stable isotope-labeled internal standard if possible. If not, use an odd-chain acyl-CoA.[1] Construct calibration curves in a matrix that closely matches the study samples.
Non-Linearity of Calibration CurveUse a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions. The following tables summarize the stability of various acyl-CoAs in different reconstitution solvents. While specific data for this compound is limited, the trends observed for other acyl-CoAs are highly relevant.

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 24 hours

Acyl-CoAMethanol50% Methanol / 50mM Ammonium (B1175870) Acetate (B1210297) (pH 7)Water50mM Ammonium Acetate (pH 7)50% Methanol / 50mM Ammonium Acetate (pH 3.5)
C10:0 CoA High StabilityModerate StabilityLow StabilityLow StabilityModerate Stability
C12:0 CoA High StabilityModerate StabilityLow StabilityLow StabilityModerate Stability
C14:0 CoA High StabilityModerate StabilityVery Low StabilityVery Low StabilityModerate Stability
C16:0 CoA High StabilityModerate StabilityVery Low StabilityVery Low StabilityModerate Stability
C18:0 CoA High StabilityModerate StabilityVery Low StabilityVery Low StabilityModerate Stability
C18:1 CoA High StabilityModerate StabilityVery Low StabilityVery Low StabilityModerate Stability

Data adapted from a study on the stability of various acyl-CoAs.[10] "High Stability" indicates minimal degradation, while "Very Low Stability" indicates significant degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.[11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol containing a suitable internal standard (e.g., 10 µM C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of >14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Immediately add a sufficient volume of ice-cold methanol with internal standard to the cells.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute to ensure complete lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Storage:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Just prior to LC-MS analysis, reconstitute the dried extract in a suitable solvent such as methanol or 50% methanol in 50 mM ammonium acetate (pH 7).

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissues and is suitable for this compound.[8]

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Centrifuge capable of >14,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Tissue Collection and Quenching:

    • Immediately snap-freeze the tissue sample in liquid nitrogen upon collection.

  • Homogenization:

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Homogenize the tissue powder in ice-cold homogenization buffer.

  • Solvent Extraction:

    • Add 2-propanol to the homogenate and homogenize again.

    • Add acetonitrile (ACN) to extract the acyl-CoAs.

    • Vortex vigorously and centrifuge at high speed at 4°C to pellet debris.

  • Supernatant Collection:

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a high percentage of methanol/acetonitrile).

  • Drying, Storage, and Reconstitution:

    • Follow steps 6 and 7 from Protocol 1.

Visualizations

degradation_pathway octenoyl_coa This compound hydrolysis Hydrolysis octenoyl_coa->hydrolysis Thioesterases, High pH, High Temp isomerization Isomerization octenoyl_coa->isomerization Enoyl-CoA Isomerase oxidation Oxidation octenoyl_coa->oxidation Non-specific oxidation degraded_products Octenoic Acid + CoA-SH hydrolysis->degraded_products isomerized_product (2E)-octenoyl-CoA isomerization->isomerized_product oxidized_product Oxidized Products oxidation->oxidized_product

Caption: Potential degradation and conversion pathways of this compound during sample preparation.

experimental_workflow cluster_sample_collection 1. Sample Collection cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup & Concentration cluster_analysis 4. Analysis sample Cell Pellet or Tissue quench Rapid Quenching (e.g., Liquid Nitrogen) sample->quench homogenize Homogenization in Cold Solvent with ISTD quench->homogenize precipitate Protein Precipitation & Centrifugation homogenize->precipitate collect_supernatant Collect Supernatant precipitate->collect_supernatant spe Solid-Phase Extraction (Optional) collect_supernatant->spe for cleaner samples dry Dry Down Under N2 or Vacuum collect_supernatant->dry spe->dry store Store at -80°C dry->store reconstitute Reconstitute in Stable Solvent store->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for the extraction of this compound for LC-MS analysis.

troubleshooting_tree decision decision issue issue solution solution start Low or No Signal for This compound check_temp Was sample kept on ice throughout? start->check_temp check_extraction Is extraction protocol optimized? check_reconstitution Was a stable reconstitution solvent used? check_extraction->check_reconstitution Yes optimize_extraction Review solvent choice and consider SPE. check_extraction->optimize_extraction No check_storage Was sample stored correctly (-80°C, dry)? check_temp->check_storage Yes improve_temp Ensure strict temperature control. check_temp->improve_temp No check_storage->check_extraction Yes correct_storage Store as a dry pellet at -80°C. check_storage->correct_storage No change_solvent Use methanol or a buffered methanolic solution. check_reconstitution->change_solvent No final_check Review LC-MS/MS method parameters. check_reconstitution->final_check Yes

Caption: A decision tree for troubleshooting low signal intensity of this compound.

References

addressing ion suppression effects for acyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Quantification. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to ion suppression in the mass spectrometry-based analysis of acyl-Coenzyme A (acyl-CoA) species.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in acyl-CoA quantification?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, in this case, acyl-CoAs.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of results.[2] The "matrix" refers to all components in the sample other than the analytes of interest, such as salts, lipids, and proteins.[1]

Q2: What are the primary causes of ion suppression in acyl-CoA analysis?

A2: Ion suppression in acyl-CoA analysis is primarily caused by competition for ionization between the acyl-CoAs and co-eluting matrix components in the ion source of the mass spectrometer.[2] Common sources of these interfering compounds include:

  • Endogenous matrix components: High concentrations of salts, phospholipids, and proteins from biological samples.[3]

  • Exogenous contaminants: Substances introduced during sample preparation, such as plasticizers from sample tubes, detergents, and mobile phase additives.[2]

  • High analyte concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.

Q3: How can I determine if ion suppression is affecting my acyl-CoA analysis?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This experiment helps to identify at what points during the chromatographic run ion suppression occurs. A standard solution of the acyl-CoA of interest is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A drop in the baseline signal of the infused standard indicates the presence of co-eluting matrix components that are causing ion suppression.[2][4]

  • Post-Extraction Spike: This method quantifies the extent of ion suppression. The signal response of an acyl-CoA standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix sample after the extraction process. A lower signal in the matrix sample compared to the clean solvent indicates ion suppression.[2]

Troubleshooting Guides

Problem: I am observing low signal intensity or complete signal loss for my acyl-CoA analytes.

This is a classic symptom of significant ion suppression. Follow these troubleshooting steps:

Step 1: Assess the Extent of Ion Suppression

  • Action: Perform a post-column infusion experiment to identify the retention times where ion suppression is most severe.

  • Action: Quantify the signal loss using a post-extraction spike experiment.

Step 2: Optimize Sample Preparation to Remove Matrix Interferences

  • Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS analysis.[1]

  • Action: Choose a sample preparation method based on your sample type and the properties of the acyl-CoAs you are analyzing. Common methods include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] Refer to the Data Presentation section below for a comparison of these methods.

  • Recommendation: For complex matrices, SPE generally provides a cleaner extract and less matrix effect compared to PPT.[5]

Step 3: Improve Chromatographic Separation

  • Rationale: If sample preparation is not sufficient, optimizing the chromatographic method can help separate the acyl-CoA analytes from co-eluting matrix components.

  • Action:

    • Adjust the gradient profile to increase the resolution between your analyte and the suppression zones identified in the post-column infusion experiment.

    • Evaluate different stationary phases (e.g., C18, HILIC) that may offer different selectivity for acyl-CoAs and matrix components.[6]

    • Consider using a wash step with a strong solvent like 0.1% phosphoric acid between injections to clean the column and prevent carryover of strongly retained matrix components.[6]

Problem: My quantification results are not reproducible, and the peak areas for my internal standard are inconsistent.

This suggests that your internal standard is not adequately compensating for the variability in ion suppression.

Step 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Rationale: A SIL-IS is the gold standard for correcting for matrix effects.[3] These standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the SIL-IS.

  • Action: Synthesize or acquire a SIL-IS for each acyl-CoA you are quantifying. The SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) method can be used to biosynthetically generate a suite of labeled acyl-CoA standards.[7][8]

Step 2: Ensure Co-elution of Analyte and Internal Standard

  • Rationale: Even with a SIL-IS, slight differences in retention time can lead to differential ion suppression.

  • Action: Carefully examine the chromatograms to confirm that the analyte and its corresponding SIL-IS are perfectly co-eluting. If not, the chromatographic method may need further optimization.

Data Presentation

The following tables summarize quantitative data on the performance of different sample preparation methods for acyl-CoA analysis.

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods

Extraction MethodAnalyte/MatrixTypical Recovery RateReference
Solid-Phase Extraction (SPE)Long-chain acyl-CoAs from tissue70-80%[9]
Protein Precipitation (ACN/EtOH)Peptides (as surrogates) in plasma>50%[5]
UHPLC-ESI-MS/MS (RP & HILIC)Acyl-CoAs (C2-C20) from cells/tissue90-111%[6]
On-line SPE LC/MS/MSLong-chain acyl-CoAs from liver94.8-110.8% (Accuracy)[10]

Table 2: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodMatrixObservation on Matrix EffectReference
Protein Precipitation (PPT)Biological FluidsSignificant ion suppression, particularly from phospholipids.[11]
Solid-Phase Extraction (SPE)Biological FluidsReduced matrix effect compared to PPT.[5]
HybridSPEPlasmaEfficiently removes phospholipids, resulting in the least matrix interference.[12]
2.5% Sulfosalicylic Acid (SSA)Cell LysatesMinimal matrix effect observed for most short-chain acyl-CoAs.[3]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

  • Setup:

    • Prepare a standard solution of the acyl-CoA of interest at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL).

    • Use a syringe pump to deliver this standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer inlet.

    • The flow from the LC system will mix with the standard solution before entering the ion source.

  • Procedure:

    • Begin the LC gradient with the mobile phase.

    • Start the post-column infusion from the syringe pump and allow the signal to stabilize.

    • Inject a blank, extracted matrix sample (a sample prepared using the same procedure as your study samples but without the analyte).

    • Monitor the signal of the infused standard throughout the entire chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant drop in the signal at any point during the chromatogram indicates ion suppression caused by co-eluting matrix components at that retention time.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA from Tissue

This protocol is adapted from Magnes et al., 2005.[10]

  • Homogenization:

    • Homogenize 100-200 mg of frozen tissue in an appropriate buffer.

  • Extraction:

    • Perform a fast SPE method without evaporation steps.

  • Chromatography:

  • Detection:

    • Quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization mode with selective multi-reaction monitoring (MRM).

Protocol 3: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

This protocol is a summary of the method described by Basu et al., 2011.[7]

  • Cell Culture:

    • Culture cells (e.g., murine hepatocytes) in a medium where standard pantothenate (Vitamin B5) is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.

    • Passage the cells for a sufficient duration (e.g., three passages) to achieve >99% incorporation of the labeled pantothenate into the cellular coenzyme A pool.

  • Harvesting and Extraction:

    • Harvest the labeled cells. These cells now contain a full suite of stable isotope-labeled acyl-CoAs that can be used as an internal standard mixture.

    • Extract the labeled acyl-CoAs using a suitable protocol.

  • Application:

    • Spike the extracted labeled acyl-CoA mixture into your unknown biological samples before sample preparation.

    • The ratio of the endogenous (light) acyl-CoA to the spiked (heavy) acyl-CoA is used for accurate quantification, as both will be affected similarly by any ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation FinalExtract->LC Injection MS MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (with SIL-IS correction) Data->Quant Result Final Concentration Quant->Result

Caption: A general experimental workflow for acyl-CoA quantification.

Caption: A troubleshooting flowchart for addressing ion suppression.

References

stability of (3E)-octenoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (3E)-octenoyl-CoA in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the composition of the buffer system. The thioester bond is susceptible to hydrolysis, a reaction that is accelerated at both alkaline and strongly acidic pH.[1] Temperature also plays a critical role, with higher temperatures generally leading to increased degradation. Additionally, the presence of nucleophiles in the buffer can lead to the cleavage of the thioester bond.

Q2: Which solvents are recommended for reconstituting and storing this compound?

A2: For short-term storage and immediate use, reconstituting this compound in an appropriate buffer is common. However, for longer-term stability, organic solvents or buffered solutions with organic modifiers are preferable. One study found that a neutral pH ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) provided good stability for a range of acyl-CoAs.[2] Another study indicated that methanol (B129727) was a suitable solvent for reconstituting acyl-CoA standards, showing better stability compared to purely aqueous solutions.[1] It is recommended to prepare fresh aqueous solutions for each experiment or store them in small aliquots at -80°C for a limited time.[3]

Q3: Can the choice of buffer system directly impact the stability of this compound?

A3: Yes, the buffer system can have a significant impact. Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and attack the thioester bond of this compound, leading to its degradation.[3][4] Non-nucleophilic buffers, such as phosphate (B84403) or HEPES, are generally considered more suitable for experiments involving acyl-CoAs. However, the stability in these buffers should still be empirically verified for your specific experimental conditions.

Q4: How should I handle and store this compound to maximize its stability?

A4: To maximize stability, this compound should be stored as a dry powder at -20°C or lower. Once reconstituted, it is crucial to minimize freeze-thaw cycles by preparing small aliquots. Aqueous solutions should ideally be used fresh. If short-term storage of a solution is necessary, it should be kept on ice during the experiment and stored at -80°C for longer periods.[3] The pH of the solution should be maintained near neutral or slightly acidic.[5]

Troubleshooting Guide: this compound Instability

If you are observing inconsistent or unexpected results in your experiments, it may be due to the degradation of this compound. This guide will help you troubleshoot potential stability issues.

G cluster_0 start Start: Inconsistent Experimental Results issue Suspect this compound Instability start->issue check_storage Review Storage Conditions: - Temperature (-20°C or lower for powder)? - Protection from moisture? issue->check_storage check_handling Evaluate Handling Procedures: - Minimized freeze-thaw cycles? - Kept on ice during use? issue->check_handling check_buffer Assess Buffer System: - pH within optimal range (6.0-7.5)? - Using a nucleophilic buffer (e.g., Tris)? issue->check_buffer storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok buffer_ok Buffer OK? check_buffer->buffer_ok storage_ok->handling_ok Yes correct_storage Action: Store powder at -20°C or lower in a desiccator. Prepare fresh aliquots. storage_ok->correct_storage No handling_ok->buffer_ok Yes correct_handling Action: Aliquot stock solutions. Minimize time at room temperature. handling_ok->correct_handling No correct_buffer Action: Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). Verify pH. buffer_ok->correct_buffer No perform_stability_test Perform Stability Test (See Experimental Protocol) buffer_ok->perform_stability_test Yes correct_storage->check_handling correct_handling->check_buffer correct_buffer->perform_stability_test end End: Optimized Experimental Conditions perform_stability_test->end

Caption: Troubleshooting workflow for this compound instability.

Data on Acyl-CoA Stability

While specific quantitative data for the stability of this compound in different buffers is limited in the literature, the following table summarizes the stability of general acyl-CoAs in various solvents at 4°C over 48 hours, as determined by the coefficient of variation (CV) of their integrated MS intensity. A lower CV indicates higher stability.

Solvent SystemAcetyl-CoA (CV%)Malonyl-CoA (CV%)Succinyl-CoA (CV%)Butyryl-CoA (CV%)Hexanoyl-CoA (CV%)Octanoyl-CoA (CV%)
Water~15~12~10~18~20~22
50 mM Ammonium Acetate (pH 4.0)~10~8~7~12~15~18
50 mM Ammonium Acetate (pH 6.8)~5 ~4 ~3 ~8 ~10 ~12
50% Methanol / Water~8~6~5~10~12~15
50% Methanol / 50 mM NH4OAc (pH 4.0)~6~5~4~9~11~14
50% Methanol / 50 mM NH4OAc (pH 6.8)~4 ~3 ~2 ~7 ~9 ~11

Data adapted from a study on acyl-CoA stability.[2] The values are estimations based on graphical data and serve for comparative purposes.

The data suggests that a slightly acidic to neutral pH and the presence of an organic modifier like methanol can improve the stability of acyl-CoAs.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a framework for determining the stability of this compound in your buffer system of choice using LC-MS/MS.

Objective: To quantify the degradation of this compound over time in a specific buffer system at a defined temperature.

Materials:

  • This compound

  • Buffer systems to be tested (e.g., Phosphate, Tris, HEPES at desired pH)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid

  • Thermostated autosampler or incubator

  • LC-MS vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 50% methanol in water with a low concentration of ammonium acetate).

  • Sample Preparation:

    • For each buffer system to be tested, prepare a series of LC-MS vials containing the buffer.

    • Spike each vial with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare multiple vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation:

    • Incubate the vials at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis:

    • At each designated time point, take one vial from each buffer system and immediately analyze it using LC-MS/MS.

    • The t=0 time point should be analyzed as soon as possible after preparation.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute this compound.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the specific m/z of this compound.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point for each buffer system.

    • Normalize the peak areas to the t=0 time point to determine the percentage of this compound remaining.

    • Plot the percentage of remaining this compound against time for each buffer system to visualize the stability.

G cluster_1 prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Test Buffers prep_stock->prep_samples incubate Incubate at Desired Temperature prep_samples->incubate analyze_t0 Analyze t=0 Immediately prep_samples->analyze_t0 analyze_tx Analyze at Subsequent Time Points (t=x) incubate->analyze_tx lcms LC-MS/MS Analysis analyze_t0->lcms analyze_tx->lcms data_analysis Data Analysis: Calculate % Remaining lcms->data_analysis plot Plot Stability Curves data_analysis->plot

Caption: Experimental workflow for assessing this compound stability.

Chemical Structure of this compound

G cluster_2 struct CH3-(CH2)3-CH=CH-C(=O)-S-CoA

References

Technical Support Center: Method Refinement for Low-Level Detection of (3E)-Octenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of (3E)-octenoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the low-level detection of this compound?

A1: The primary challenge lies in distinguishing and accurately quantifying the this compound isomer from the more common and structurally similar (2E)-octenoyl-CoA. The (2E) isomer is a standard intermediate in the beta-oxidation of fatty acids, while the (3E) isomer is formed during the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons.[1][2][3] Due to their similar mass and fragmentation patterns, chromatographic separation is essential for accurate quantification.

Q2: What is the most suitable analytical technique for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective technique for the sensitive and selective quantification of acyl-CoAs, including this compound.[4][5] The use of Multiple Reaction Monitoring (MRM) mode enhances specificity and sensitivity, which is crucial for detecting low-abundance analytes in complex biological matrices.[4][5]

Q3: What are the characteristic mass spectrometric fragmentations for octenoyl-CoA?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[5][6] Another common fragment ion is observed at m/z 428, which results from the cleavage between the 5' diphosphates.[5] These characteristic fragmentations can be used to set up MRM transitions for the detection of octenoyl-CoA isomers.

Q4: Is a certified analytical standard for this compound commercially available?

A4: The commercial availability of a certified this compound standard is limited. While (2E)-octenoyl-CoA is more readily available, obtaining the (3E) isomer may require custom synthesis. The lack of a certified standard for this compound presents a significant challenge for absolute quantification and requires alternative validation strategies.

Q5: How can I validate my method for this compound without a certified standard?

A5: In the absence of a certified standard, a relative quantification approach can be adopted. This involves comparing the response of this compound in samples to a control group. For method validation, it is crucial to demonstrate selectivity, precision, and stability.[7][8] If a standard for a related isomer like (2E)-octenoyl-CoA is available, it can be used to optimize the LC-MS/MS method, with the understanding that the response factor for the (3E) isomer may be different.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Recommended Solution
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed on ice and stored at -80°C. Use acidic conditions during extraction and reconstitution to improve stability.
Inefficient Extraction Optimize the extraction procedure. A common method involves protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by solid-phase extraction (SPE). However, for short-chain acyl-CoAs, SPE might lead to losses. Consider a simple protein precipitation and direct analysis of the supernatant.[5]
Poor Ionization Optimize MS source parameters, including spray voltage, gas flows, and temperature. The mobile phase composition can also significantly impact ionization efficiency.
Suboptimal MRM Transitions Ensure the correct precursor and product ions are selected. For octenoyl-CoA (C29H48N7O17P3S), the protonated molecule [M+H]+ has a theoretical m/z of 892.2. The primary fragment is typically from the neutral loss of 507 Da, resulting in a product ion at m/z 385.2.
Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Separation of Isomers The separation of (2E) and (3E) isomers is critical. Use a high-resolution C18 column with a shallow gradient. The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[4] Experiment with different mobile phase modifiers and pH to improve resolution.
Matrix Effects Biological matrices can cause ion suppression or enhancement. To mitigate this, use a robust sample clean-up procedure and consider the use of a stable isotope-labeled internal standard if available. If not, a surrogate matrix approach for calibration curve generation is recommended.[7]
Column Contamination Flush the column with a strong solvent mixture (e.g., 90% acetonitrile (B52724) with 0.1% formic acid) to remove contaminants.
Issue 3: Inconsistent and Irreproducible Results

Possible Causes and Solutions:

Possible Cause Recommended Solution
Sample Preparation Variability Ensure consistent timing and temperature control during all sample preparation steps. Automating liquid handling steps can improve reproducibility.
Instability in Autosampler Acyl-CoAs can degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C) and minimize the time between sample preparation and injection.
Instrument Drift Calibrate the mass spectrometer regularly and monitor system suitability by injecting a standard solution at the beginning and end of each batch.

Data Presentation

Parameter Typical Value/Range for Short-Chain Acyl-CoAs Reference
LC Column C18 reversed-phase, 1.7-3.5 µm particle size[4]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 - 0.4 mL/min[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Precursor Ion [M+H]+ 892.2 m/z (for octenoyl-CoA)
Product Ion 385.2 m/z (Neutral Loss of 507 Da)[5]
Limit of Detection (LOD) 1-10 fmol on column[9]
Lower Limit of Quantification (LLOQ) 5-50 fmol on column[9]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in biological samples. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (from cultured cells)

  • Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% trichloroacetic acid to the plate and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • MRM Transition:

    • Q1: 892.2 m/z

    • Q3: 385.2 m/z

  • Collision Energy: Optimize for maximum signal intensity (typically 20-30 eV).

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the involvement of this compound in the beta-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon.

fatty_acid_oxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid (double bond at odd carbon) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation_Cycles Beta-Oxidation (several cycles) Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles cis_delta3_Enoyl_CoA cis-Δ3-Enoyl-CoA Beta_Oxidation_Cycles->cis_delta3_Enoyl_CoA trans_delta3_Enoyl_CoA (3E)-Enoyl-CoA Beta_Oxidation_Cycles->trans_delta3_Enoyl_CoA Can also form Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_delta2_Enoyl_CoA (2E)-Enoyl-CoA Enoyl_CoA_Isomerase->trans_delta2_Enoyl_CoA Major Pathway Beta_Oxidation_Cont Further Beta-Oxidation trans_delta2_Enoyl_CoA->Beta_Oxidation_Cont trans_delta3_Enoyl_CoA->Enoyl_CoA_Isomerase

Caption: Beta-oxidation of unsaturated fatty acids.

Troubleshooting Workflow for Low LC-MS/MS Signal

This diagram provides a logical workflow for diagnosing and resolving issues of low signal intensity for this compound.

troubleshooting_workflow Start Low or No Signal Detected Check_MS Check MS Performance (infuse standard) Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Check_LC Check LC System (pressure, leaks) MS_OK->Check_LC Yes Consult_Expert Consult Instrument Specialist MS_OK->Consult_Expert No LC_OK LC OK? Check_LC->LC_OK Check_Sample Prepare Fresh Standard and Mobile Phases LC_OK->Check_Sample Yes LC_OK->Consult_Expert No Sample_OK Signal Restored? Check_Sample->Sample_OK Optimize_Method Optimize Sample Prep and MS Method Sample_OK->Optimize_Method No Resolved Issue Resolved Sample_OK->Resolved Yes Optimize_Method->Resolved

Caption: Troubleshooting low LC-MS/MS signal.

References

Technical Support Center: Enhancing Recovery of (3E)-octenoyl-CoA from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the extraction and quantification of (3E)-octenoyl-CoA from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during sample preparation?

A1: this compound, like other acyl-CoAs, is susceptible to degradation. The most critical factors are temperature, pH, and the presence of water. Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic[1]. To ensure stability, it is imperative to quench metabolic activity rapidly, keep samples on ice throughout the preparation process, and store extracts as dry pellets at -80°C[2]. For reconstitution just before analysis, non-aqueous solvents like methanol (B129727) or buffered solutions are recommended[2][3].

Q2: Which extraction solvent is optimal for recovering this compound?

A2: The choice of extraction solvent is critical for efficient recovery. An 80% methanol solution has been demonstrated to yield high mass spectrometry intensities for acyl-CoAs[2][4]. While other solvents like acetonitrile/isopropanol mixtures can also be effective, it is generally advised to avoid strong acids, such as formic acid, in the primary extraction solvent as this can lead to poor recovery[2][4].

Q3: What are the advantages and disadvantages of using solid-phase extraction (SPE) for sample cleanup?

A3: Solid-phase extraction (SPE) is a common technique for purifying acyl-CoAs from complex biological extracts. It can effectively remove interfering substances, leading to cleaner samples for downstream analysis like LC-MS/MS. However, SPE can also lead to the loss of more hydrophilic, short-chain acyl-CoAs[2]. Therefore, if this compound is being analyzed alongside shorter-chain acyl-CoAs, it is crucial to optimize the SPE method, including the choice of cartridge (e.g., C18 or anion-exchange) and elution conditions, to ensure adequate recovery across the desired range of analytes[2][5]. In some cases, methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, may be preferable to minimize sample loss[2].

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are effective alternatives as they are not typically present in biological samples[2]. The use of an appropriate internal standard is crucial for accurate quantification as it helps to correct for variability in extraction efficiency and matrix effects[2].

Q5: How can I improve the chromatographic separation of this compound?

A5: Good chromatographic separation is essential for accurate quantification, especially when using LC-MS/MS, to minimize ion suppression from co-eluting compounds[1]. Reversed-phase chromatography is commonly used for acyl-CoA analysis. The retention time generally increases with the length of the fatty acid chain and decreases with the number of double bonds[1]. For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed[2]. Adjusting the mobile phase composition, gradient, and column chemistry can all help to improve peak shape and resolution[2].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample DegradationEnsure rapid quenching of metabolic activity. Keep samples on ice at all times during preparation. Store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a non-aqueous solvent like methanol or a buffered solution (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[1][2]
Inefficient ExtractionUse an optimized extraction solvent. An 80% methanol solution is often effective.[2][4] Avoid strong acids in the primary extraction solvent.[2] For deproteinization, consider using 5-sulfosalicylic acid (SSA) instead of trichloroacetic acid (TCA) to improve the recovery of short-chain species.[2]
Analyte Loss on SurfacesThe phosphate (B84403) groups on acyl-CoAs can adhere to plastic and glass surfaces. Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6]
Poor Recovery from Solid-Phase Extraction (SPE) Loss of Hydrophilic Acyl-CoAsSPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] Consider methods that do not require an SPE step.[2] If SPE is necessary, carefully optimize the cartridge type and elution method for this compound and other analytes of interest.
Inaccurate or Imprecise Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[2]
Non-LinearityUse a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[2]
Inappropriate Internal StandardUse a stable isotope-labeled internal standard if available. Otherwise, use an odd-chain acyl-CoA that is not present in the sample.[2] Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency.
Poor Chromatographic Peak Shape Analyte AdsorptionThe phosphate groups of acyl-CoAs can interact with the stationary phase. The addition of a competing agent, such as a phosphate buffer, to the mobile phase can improve peak shape and resolution.[2]
Co-elution with Interfering SpeciesOptimize the chromatographic gradient and/or consider a different column chemistry to better resolve this compound from other matrix components.

Quantitative Data Summary

Table 1: Recovery of Octanoyl-CoA using Different Extraction and Purification Methods

Biological Matrix Extraction Method Purification Method Recovery (%) Reference
Powdered Rat LiverAcetonitrile/2-propanol (3:1, v/v) followed by 0.1M potassium phosphate, pH 6.72-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE93 - 104 (for tissue extraction), 83 - 90 (for solid phase extraction)[5][7]
Mouse Liver, Brain, Muscle, Adipose TissueOrganic Solvent ExtractionAnion-exchange SPE60 - 140 (depending on analyte and tissue)[7]
Mouse Liver, HepG2 cells, LHCN-M2 cellsNot specifiedReversed-phase and HILIC chromatography90 - 111[8]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for subsequent LC-MS/MS analysis.[1][3]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol containing a suitable internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled 80% methanol solution containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the cell lysate vigorously.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices for maintaining acyl-CoA stability.[1][3]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general guideline for purifying acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica gel SPE column.[5]

Materials:

  • 2-(2-pyridyl)ethyl functionalized silica gel SPE column

  • Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) for conditioning and washing

  • Methanol/250 mM ammonium formate (B1220265) (4:1, v/v) for elution

Procedure:

  • Column Conditioning:

    • Condition the SPE column with 1 mL of the acetonitrile/isopropanol/water/acetic acid solution. This step protonates the pyridyl functional group, enabling it to act as an anion-exchanger.

  • Sample Loading:

    • Acidify the sample extract by adding glacial acetic acid.

    • Load the acidified supernatant onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of the acetonitrile/isopropanol/water/acetic acid solution to remove unretained species.

  • Elution:

    • Elute the acyl-CoA esters with 2 mL of the methanol/250 mM ammonium formate solution. This eluent has a pH of approximately 7, which neutralizes the pyridyl functional group, releasing the bound acyl-CoAs.

  • Downstream Processing:

    • The eluted fraction can then be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation start Biological Matrix (Cells or Tissue) quenching Rapid Quenching (e.g., Liquid Nitrogen) start->quenching homogenization Homogenization (in Extraction Solvent) quenching->homogenization centrifugation1 Centrifugation (to Pellet Debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) supernatant1->spe If SPE is used drying2 Drying supernatant1->drying2 If SPE is skipped drying1 Drying spe->drying1 reconstitution1 Reconstitution drying1->reconstitution1 lcms LC-MS/MS Analysis reconstitution1->lcms data Data Analysis lcms->data reconstitution2 Reconstitution drying2->reconstitution2 reconstitution2->lcms

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal degradation Sample Degradation start->degradation extraction Inefficient Extraction start->extraction loss Analyte Loss start->loss optimize_handling Optimize Sample Handling (Temperature, pH) degradation->optimize_handling optimize_solvent Optimize Extraction Solvent extraction->optimize_solvent use_glassware Use Glass Vials loss->use_glassware

Caption: Troubleshooting logic for low or no signal of this compound.

References

minimizing isomerization of (3E)-octenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3E)-octenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize its isomerization to (2E)-octenoyl-CoA during experimental procedures, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during extraction?

The isomerization of this compound to the more thermodynamically stable (2E)-octenoyl-CoA is primarily an enzymatic process catalyzed by enoyl-CoA isomerases.[1][2] These enzymes are ubiquitous in cellular compartments where fatty acid metabolism occurs, such as mitochondria and peroxisomes.[1][2] Therefore, the main goal during extraction is to rapidly quench all enzymatic activity.

Q2: Can isomerization of this compound occur non-enzymatically?

While enzymatic isomerization is the most significant concern, the potential for non-enzymatic isomerization under certain chemical conditions cannot be entirely ruled out. The isomerization involves a proton transfer, which could theoretically be facilitated by strong acidic or basic conditions, or high temperatures. Thioesters, in general, exhibit pH-dependent stability, with increased hydrolysis at higher pH. While this pertains to hydrolysis rather than isomerization, it highlights the chemical reactivity of the thioester moiety which could influence the lability of protons on the acyl chain.

Q3: What is the key principle for preventing isomerization during sample preparation?

The fundamental principle is the immediate and effective quenching of all metabolic activity at the point of sample collection. This is typically achieved by rapid cooling and the use of organic solvents that denature proteins, including isomerizing enzymes.

Q4: How can I differentiate between this compound and (2E)-octenoyl-CoA in my samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective analytical technique to separate and quantify these isomers.[3][4][5] The use of a suitable chromatographic column and optimized gradient elution can resolve the two isomers, allowing for their individual detection and quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of (2E)-octenoyl-CoA detected in samples expected to contain primarily this compound. Incomplete quenching of enzymatic activity during sample harvesting and extraction.1. Rapid Freezing: Immediately freeze biological samples in liquid nitrogen upon collection. This halts all metabolic processes, including enzymatic isomerization. 2. Pre-chilled Solvents: Use ice-cold extraction solvents to maintain low temperatures throughout the extraction process.
Sub-optimal pH of extraction buffer.While direct evidence for non-enzymatic isomerization is limited, it is prudent to maintain a slightly acidic to neutral pH during extraction. The use of phosphate (B84403) buffers around pH 4.9-7.0 is common in acyl-CoA extraction protocols.[6] Avoid strongly acidic or alkaline conditions.
Prolonged extraction time at non-optimal temperatures.Minimize the duration of the extraction procedure and ensure samples are kept on ice or at 4°C at all times.
Inconsistent ratios of (3E)- to (2E)-octenoyl-CoA across replicate samples. Variable time between sample collection and quenching.Standardize the workflow to ensure a consistent and minimal delay between sample harvesting and the quenching step.
Inefficient cell lysis leading to continued enzymatic activity.Ensure the chosen homogenization or cell lysis method is effective and rapid. Sonication or the use of potent protein denaturants in the extraction solvent can be effective.
Low overall recovery of octenoyl-CoA isomers. Degradation of the thioester bond.Avoid high pH conditions as they can promote thioester hydrolysis. Ensure all reagents are of high purity and store extracts at -80°C to prevent degradation.
Inefficient extraction from the biological matrix.Optimize the extraction solvent system. A common and effective approach for short- and medium-chain acyl-CoAs is the use of a methanol-based solvent system.[7]

Experimental Protocols

Protocol 1: Extraction of Short- to Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is designed to minimize isomerization by ensuring rapid inactivation of enzymes.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled extraction solvent: 80% methanol (B129727) in water

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Liquid nitrogen

Procedure:

  • Cell Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Quickly wash the cell monolayer twice with ice-cold PBS.

    • Immediately add the pre-chilled extraction solvent to the plate and scrape the cells.

  • Cell Harvesting (Suspension Cells):

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the final cell pellet in the pre-chilled extraction solvent.

  • Homogenization and Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Storage:

    • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissue Samples

Materials:

  • Liquid nitrogen

  • Pre-chilled homogenization buffer: 100 mM KH2PO4, pH 4.9[6]

  • Pre-chilled acetonitrile (B52724) and 2-propanol[6]

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

Procedure:

  • Tissue Collection and Quenching:

    • Immediately upon excision, freeze-clamp the tissue sample or drop it into liquid nitrogen.

  • Homogenization:

    • Weigh the frozen tissue and transfer it to a pre-chilled tube containing ice-cold homogenization buffer.

    • Homogenize the tissue thoroughly while keeping the sample on ice.

  • Solvent Extraction:

    • Add cold 2-propanol followed by cold acetonitrile to the homogenate.[6]

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Supernatant Collection:

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Storage:

    • Store the extracts at -80°C prior to analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Cells/Tissue Quench Immediate Quenching (Liquid Nitrogen) Harvest->Quench Homogenize Homogenize in Cold Solvent/Buffer Quench->Homogenize Precipitate Precipitate Proteins Homogenize->Precipitate Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Store Store at -80°C Collect->Store Analyze LC-MS/MS Analysis Store->Analyze isomerization_pathway 3E_Octenoyl_CoA This compound 2E_Octenoyl_CoA (2E)-Octenoyl-CoA (Thermodynamically Favored) 3E_Octenoyl_CoA->2E_Octenoyl_CoA Isomerization Enzyme Enoyl-CoA Isomerase Enzyme->2E_Octenoyl_CoA Inhibition Quenching Steps: - Rapid Freezing - Cold Solvents - Protein Denaturation Inhibition->Enzyme Inhibits

References

Validation & Comparative

A Comparative Analysis of (3E)-octenoyl-CoA and (2E)-octenoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical roles, enzymatic interactions, and experimental considerations of two key isomers in fatty acid metabolism.

In the intricate landscape of lipid metabolism, the isomeric forms of octenoyl-CoA, specifically (3E)-octenoyl-CoA and (2E)-octenoyl-CoA, play distinct and crucial roles. While structurally similar, their metabolic fates and enzymatic interactions differ significantly, making a clear understanding of their individual characteristics essential for researchers in biochemistry, drug development, and metabolic disorders. This guide provides a comprehensive comparative analysis of these two molecules, supported by experimental data and detailed protocols.

Introduction to (3E)- and (2E)-octenoyl-CoA

(2E)-octenoyl-CoA is a well-established intermediate in the mitochondrial β-oxidation of saturated fatty acids. It is formed from octanoyl-CoA by the action of medium-chain acyl-CoA dehydrogenase (MCAD).[1][2] Its double bond at the C2-C3 position (α,β-unsaturation) makes it a direct substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase.

Conversely, this compound, with its double bond at the C3-C4 position (β,γ-unsaturation), is not a standard intermediate in the degradation of saturated fatty acids. Instead, it arises during the metabolism of certain unsaturated fatty acids with double bonds at odd-numbered carbon atoms. To be further metabolized via β-oxidation, this compound must first be converted to its (2E) isomer.[2][3] This critical isomerization step is catalyzed by the enzyme Δ³,Δ²-enoyl-CoA isomerase.[3]

Biochemical and Physicochemical Properties

While specific experimental data directly comparing the physicochemical properties of (3E)- and (2E)-octenoyl-CoA are scarce in the literature, some key differences can be inferred from their chemical structures and metabolic contexts. The conjugated system of the α,β-unsaturated (2E)-octenoyl-CoA is thermodynamically more stable than the isolated double bond in the β,γ-unsaturated this compound. This difference in stability is a driving force for the isomerization reaction.

PropertyThis compound(2E)-octenoyl-CoAReference
Molar Mass ~891.7 g/mol ~891.7 g/mol [4][5]
Metabolic Role Intermediate in the oxidation of specific unsaturated fatty acids.Intermediate in the β-oxidation of saturated and unsaturated fatty acids.[1][3]
Thermodynamic Stability Less stable (isolated double bond).More stable (conjugated system).Inferred
Key Enzymatic Interaction Substrate for Δ³,Δ²-enoyl-CoA isomerase.Product of Δ³,Δ²-enoyl-CoA isomerase; Substrate for enoyl-CoA hydratase.[2][3]

Metabolic Pathways and Enzymatic Interactions

The metabolic pathways of (3E)- and (2E)-octenoyl-CoA are intertwined yet distinct. The following diagrams illustrate their respective roles in fatty acid β-oxidation.

fatty_acid_oxidation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_unsaturated_FA_oxidation Unsaturated Fatty Acid Oxidation Octanoyl_CoA Octanoyl-CoA _2E_Octenoyl_CoA (2E)-octenoyl-CoA Octanoyl_CoA->_2E_Octenoyl_CoA MCAD _3_Hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA _2E_Octenoyl_CoA->_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA _3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase Hexanoyl_CoA Hexanoyl-CoA (C6) _3_Ketoacyl_CoA->Hexanoyl_CoA Thiolase Unsaturated_FA Unsaturated Fatty Acid (e.g., with Δ³ double bond) _3E_Octenoyl_CoA This compound Unsaturated_FA->_3E_Octenoyl_CoA β-oxidation steps _3E_Octenoyl_CoA->_2E_Octenoyl_CoA Δ³,Δ²-enoyl-CoA Isomerase synthesis_workflow cluster_synthesis Synthesis of Octenoyl-CoA Isomers Start_Acid Start with (2E)- or (3E)-octenoic acid Activation Activate with Ethyl Chloroformate and TEA in THF Start_Acid->Activation CoA_Coupling Couple with Coenzyme A in NaHCO3 solution Activation->CoA_Coupling Purification Purify by Reverse-Phase HPLC CoA_Coupling->Purification

References

validation of (3E)-octenoyl-CoA as a biomarker for metabolic disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of (3E)-octenoyl-CoA's role in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency against established biomarkers for prevalent metabolic diseases such as metabolic syndrome and obesity.

For researchers, scientists, and drug development professionals, the identification and validation of robust biomarkers are critical for advancing the understanding and treatment of metabolic diseases. This guide provides a comprehensive comparison of this compound, a metabolite implicated in a specific inborn error of metabolism, with widely used biomarkers for more common metabolic disorders. We present quantitative performance data, detailed experimental protocols, and visual pathways to offer a clear and objective assessment of their respective utilities.

Performance Characteristics of Metabolic Disease Biomarkers

The clinical utility of a biomarker is determined by its ability to accurately identify individuals with a specific condition. The following table summarizes the performance characteristics of octanoylcarnitine (B1202733) (the downstream metabolite of this compound) for MCAD deficiency, high-sensitivity C-reactive protein (hs-CRP) for metabolic syndrome, and leptin for obesity.

BiomarkerDiseaseMethodSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Octanoylcarnitine (C8) MCAD DeficiencyTandem Mass Spectrometry (MS/MS)High (approaching 100%)High58% - 77%[1][2]Very High
hs-CRP Metabolic SyndromeImmunoassay (ELISA, etc.)81.3%[3]93.3%[3]95.1%[3]75.7%[3]
Leptin ObesityImmunoassay (ELISA)VariableVariableVariableVariable

Note: The predictive value of leptin for obesity is complex due to the prevalence of leptin resistance in obese individuals. While leptin levels correlate with body fat percentage, its utility as a standalone diagnostic or predictive biomarker for future weight gain is still under investigation and can be influenced by factors like insulin (B600854) sensitivity and genetic predisposition.[4][5][6]

Signaling and Metabolic Pathways

To understand the roles of these biomarkers, it is essential to visualize their positions within relevant biological pathways.

fatty_acid_beta_oxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase (e.g., MCAD) fatty_acyl_coa->acyl_coa_dehydrogenase FAD -> FADH2 enoyl_coa (2E)-Enoyl-CoA acyl_coa_dehydrogenase->enoyl_coa octenoyl_coa This compound acyl_coa_dehydrogenase->octenoyl_coa MCAD Deficiency leads to accumulation of precursors enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase H2O carnitine Carnitine octenoyl_coa->carnitine CPT II hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase NAD+ -> NADH ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase CoA thiolase->fatty_acyl_coa (shortened by 2 carbons) acetyl_coa Acetyl-CoA thiolase->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle octanoylcarnitine Octanoylcarnitine (C8) (Biomarker) carnitine->octanoylcarnitine

Caption: Fatty Acid Beta-Oxidation Pathway and the Origin of Octanoylcarnitine.

In individuals with MCAD deficiency, the enzyme Medium-Chain Acyl-CoA Dehydrogenase is dysfunctional. This leads to an accumulation of medium-chain fatty acyl-CoAs, including the precursor to this compound. These accumulating acyl-CoAs are then shunted towards the formation of acylcarnitines, such as octanoylcarnitine (C8), which can be detected in the blood.[7]

leptin_signaling cluster_cell Hypothalamic Neuron leptin Leptin lepr Leptin Receptor (LepR) leptin->lepr jak2 JAK2 lepr->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates pi3k PI3K jak2->pi3k activates nucleus Nucleus stat3->nucleus translocates to akt Akt pi3k->akt gene_expression Gene Expression (e.g., POMC, AgRP) nucleus->gene_expression appetite Decreased Appetite gene_expression->appetite energy_expenditure Increased Energy Expenditure gene_expression->energy_expenditure

Caption: Simplified Leptin Signaling Pathway in the Hypothalamus.

Leptin, secreted by adipose tissue, signals to the hypothalamus to regulate energy balance. It binds to its receptor, activating downstream pathways like JAK-STAT and PI3K-Akt, which in turn modulate gene expression to control appetite and energy expenditure.[8][9][10] In obesity, despite high leptin levels, this signaling can be impaired, a state known as leptin resistance.[11]

Experimental Protocols

Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. Below are summarized methodologies for the quantification of octanoylcarnitine, hs-CRP, and leptin.

Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening for MCAD deficiency.

  • Sample Preparation:

    • A small disk (e.g., 3.2 mm) is punched from a dried blood spot on a filter card.

    • The disk is placed in a well of a microtiter plate.

    • An extraction solution containing methanol (B129727) and internal standards (isotopically labeled acylcarnitines) is added to each well.

    • The plate is agitated and incubated to extract the acylcarnitines.

    • The extract is then transferred to a new plate and dried.

  • Derivatization:

    • The dried residue is reconstituted in a solution of butanolic-HCl and heated to convert the acylcarnitines to their butyl esters. This improves their chromatographic and mass spectrometric properties.

    • The derivatized sample is again dried.

  • Analysis by Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):

    • The dried, derivatized sample is reconstituted in a mobile phase.

    • The sample is injected into the mass spectrometer.

    • The mass spectrometer is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode to specifically detect the butyl-esterified acylcarnitines.

    • Quantification is achieved by comparing the signal of the endogenous acylcarnitine to its corresponding isotopically labeled internal standard.

High-Sensitivity C-Reactive Protein (hs-CRP) and Leptin Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying proteins like hs-CRP and leptin in serum or plasma.

elisa_workflow start Start coat_plate Coat microplate wells with capture antibody start->coat_plate wash1 Wash to remove unbound antibody coat_plate->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_sample Add standards, controls, and samples wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_detection_ab Add detection antibody (enzyme-conjugated) wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash incubate2->wash4 add_substrate Add substrate wash4->add_substrate incubate3 Incubate for color development add_substrate->incubate3 stop_reaction Add stop solution incubate3->stop_reaction read_plate Read absorbance at specific wavelength stop_reaction->read_plate end End read_plate->end

Caption: General Workflow for a Sandwich ELISA.

  • Plate Coating: Wells of a 96-well microplate are coated with a capture antibody specific for the target analyte (hs-CRP or leptin).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution typically containing bovine serum albumin (BSA) or non-fat dry milk.

  • Sample Incubation: Standards, controls, and unknown samples (serum or plasma) are added to the wells and incubated. The analyte in the sample binds to the capture antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Detection Antibody Incubation: A detection antibody, also specific for the analyte but at a different epitope, is added. This antibody is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Washing: The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Data Acquisition: The absorbance of the colored product in each well is measured using a microplate reader. The concentration of the analyte in the samples is determined by comparing their absorbance to a standard curve generated from the standards of known concentrations.

Conclusion

This compound, through its measurable downstream product octanoylcarnitine, serves as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency, a rare but serious inborn error of metabolism. Its clinical utility is well-established within the context of newborn screening programs. In contrast, biomarkers for more prevalent and complex metabolic diseases like metabolic syndrome and obesity, such as hs-CRP and leptin, reflect underlying inflammatory and hormonal dysregulation. While hs-CRP has demonstrated good diagnostic accuracy for metabolic syndrome, the role of leptin in predicting obesity is more nuanced due to the phenomenon of leptin resistance.

The choice of a biomarker is fundamentally tied to the specific clinical question being addressed. For the definitive diagnosis of a monogenic disorder like MCAD deficiency, a metabolite directly linked to the enzymatic defect, such as octanoylcarnitine, is ideal. For multifactorial metabolic diseases, biomarkers that reflect the complex pathophysiology, such as markers of inflammation or adiposity, are more appropriate for risk stratification and monitoring. The experimental methodologies for these biomarkers are well-established, with tandem mass spectrometry being the gold standard for acylcarnitine profiling and immunoassays like ELISA being routinely used for protein biomarkers. Continued research into novel biomarkers and the refinement of existing analytical methods will further enhance the ability to diagnose and manage metabolic diseases effectively.

References

A Comparative Guide to the Substrate Specificity of Enoyl-CoA Hydratases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enoyl-CoA hydratases (ECHs) are a ubiquitous class of enzymes crucial to the β-oxidation of fatty acids, a fundamental metabolic process for energy production. These enzymes catalyze the stereospecific hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. Understanding the substrate specificity of different ECH isozymes is critical for elucidating metabolic pathways, diagnosing related disorders, and developing targeted therapeutics. This guide provides a comparative analysis of the substrate specificities of key enoyl-CoA hydratases, supported by experimental data and detailed protocols.

Key Enoyl-CoA Hydratase Isozymes: An Overview

This guide focuses on three well-characterized enoyl-CoA hydratases, each with distinct subcellular localizations and substrate preferences:

  • Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1): A key enzyme in the mitochondrial fatty acid β-oxidation spiral, primarily responsible for the metabolism of short- to medium-chain fatty acids.[1][2]

  • Peroxisomal D-Bifunctional Protein (D-BP) Hydratase Domain: Part of a multifunctional enzyme in peroxisomes, this domain is essential for the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids.[3][4][5] It exhibits (R)-stereospecificity.[3][5]

  • (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae (PhaJAc): A bacterial enzyme known for its role in producing (R)-3-hydroxyacyl-CoA precursors for polyhydroxyalkanoate (PHA) biosynthesis.

Comparative Analysis of Substrate Specificity

The substrate specificity of enoyl-CoA hydratases is a key determinant of their physiological role. The following table summarizes the available kinetic data for the aforementioned enzymes with a range of trans-2-enoyl-CoA substrates of varying chain lengths.

Substrate (Acyl Chain Length)Mitochondrial ECHS1 (Human)Peroxisomal D-BP Hydratase (Human)(R)-Specific ECH (A. caviae, PhaJAc)
Km (µM) kcat (s-1) Km (µM)
Crotonyl-CoA (C4)High AffinityHigh ActivityData Not Available
Hexenoyl-CoA (C6)High AffinityData Not AvailableData Not Available
Octenoyl-CoA (C8)High AffinityData Not AvailableData Not Available
Decenoyl-CoA (C10)Low AffinityData Not AvailableData Not Available
Dodecenoyl-CoA (C12)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The determination of enoyl-CoA hydratase substrate specificity relies on accurate and reproducible enzyme assays. Below is a detailed protocol for a common spectrophotometric assay.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This method measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond in the trans-2-enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase enzyme

  • Tris-HCl buffer (50 mM, pH 8.0)

  • trans-2-enoyl-CoA substrates of various chain lengths (e.g., crotonyl-CoA, hexenoyl-CoA, octenoyl-CoA)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Prepare Substrate Solutions: Dissolve each trans-2-enoyl-CoA substrate in the Tris-HCl buffer to a final concentration of 0.25 mM.

  • Set up the Reaction Mixture: In a quartz cuvette, add 290 µL of the substrate solution.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Add 10 µL of the purified enzyme solution to the cuvette and mix gently by pipetting.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 263 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15 seconds).

  • Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient (ε) for the enoyl-thioester bond at 263 nm is 6.7 x 10³ M⁻¹ cm⁻¹.

    • Activity (U/mg) = (ΔA₂₆₃ / min) / (ε * path length * [enzyme concentration in mg/mL])

    • One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

  • Determine Kinetic Parameters: To determine Km and Vmax (or kcat), repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).

Visualizing the Context: Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the role of enoyl-CoA hydratases and the experimental approach to studying them, the following diagrams have been generated.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fatty Acid β-Oxidation Pathway

ECH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Purified Enzyme Solution Reaction_Start Initiate with Enzyme Enzyme_Prep->Reaction_Start Substrate_Prep Prepare Substrate Solutions (various chain lengths) Reaction_Setup Set up Reaction Mixture: Buffer + Substrate Substrate_Prep->Reaction_Setup Equilibration Equilibrate at Constant Temperature Reaction_Setup->Equilibration Equilibration->Reaction_Start Abs_Measurement Monitor Absorbance Decrease at 263 nm Reaction_Start->Abs_Measurement Rate_Calc Calculate Reaction Rate Abs_Measurement->Rate_Calc Kinetic_Param Determine Km and kcat Rate_Calc->Kinetic_Param

Enoyl-CoA Hydratase Assay Workflow

Conclusion

The substrate specificity of enoyl-CoA hydratases is finely tuned to their respective metabolic roles. While bacterial PhaJAc exhibits a preference for short- to medium-chain substrates, essential for its function in PHA synthesis, mitochondrial ECHS1 is specialized for the initial steps of fatty acid breakdown. The hydratase domain of peroxisomal D-BP, on the other hand, is adapted for the processing of more complex fatty acid structures. Further research to obtain comprehensive kinetic data for mammalian ECHs will be invaluable for a more complete comparative analysis and will undoubtedly aid in the development of novel therapeutic strategies for metabolic diseases.

References

A Researcher's Guide to Distinguishing (3E)-Octenoyl-CoA from Other Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of specific acyl-Coenzyme A (acyl-CoA) molecules are critical for unraveling metabolic pathways, identifying disease biomarkers, and developing targeted therapeutics. This guide provides a comprehensive comparison of analytical methodologies for distinguishing (3E)-octenoyl-CoA from other medium-chain acyl-CoAs, supported by experimental data and detailed protocols.

Medium-chain acyl-CoAs are pivotal intermediates in fatty acid β-oxidation, a major energy-producing pathway. This compound is a specific isomer generated during the metabolism of certain unsaturated fatty acids. Distinguishing it from its saturated counterpart, octanoyl-CoA, and other medium-chain acyl-CoAs is essential for understanding the nuances of lipid metabolism and its dysregulation in various diseases.

Comparative Analysis of Analytical Methodologies

The primary challenge in distinguishing this compound from other medium-chain acyl-CoAs lies in their structural similarity. While several techniques can measure total medium-chain acyl-CoA pools, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for isomer-specific quantification due to its high sensitivity and specificity.[1][2]

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic Assays High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
Specificity High (can distinguish isomers based on chromatographic separation and fragmentation)Low (typically measures total acyl-CoAs or activity of a class of enzymes)Moderate (risk of co-elution without mass spectrometric detection)
Sensitivity High (LOD in the low fmol range)[1]ModerateLow to Moderate
Quantitative Accuracy High (especially with isotope dilution)[3]ModerateModerate
Throughput HighHighModerate
Primary Application Isomer-specific quantification, metabolic profilingMeasurement of total acyl-CoA pools, enzyme kineticsGeneral quantification of acyl-CoAs (less common for isomer-specific analysis)

LOD: Limit of Detection

Experimental Protocols

I. Quantification of this compound and Other Medium-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the separation and quantification of medium-chain acyl-CoAs from biological samples. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (from cell culture or tissue)

  • Extraction: Homogenize tissue or cell pellets in ice-cold methanol (B129727).[1] This serves to precipitate proteins and extract the acyl-CoAs.

  • Internal Standards: Spike the extraction solvent with a mixture of stable isotope-labeled internal standards for accurate quantification (e.g., ¹³C-labeled octanoyl-CoA).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acyl-CoAs. The separation of this compound from octanoyl-CoA will depend on the slight difference in polarity conferred by the double bond.

    • 0-2 min: 2% B

    • 2-15 min: 2% to 80% B (linear gradient)

    • 15-17 min: 80% to 98% B

    • 17-20 min: Hold at 98% B

    • 20-21 min: 98% to 2% B

    • 21-25 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation (CID).

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[4][5] The remaining fragment contains the acyl group and can be used for quantification.

    • Octanoyl-CoA (C8:0): Precursor m/z 894.3 → Product m/z 387.3

    • This compound (C8:1): Precursor m/z 892.3 → Product m/z 385.3

  • Data Analysis: The peak areas of the endogenous acyl-CoAs are compared to the peak areas of their corresponding stable isotope-labeled internal standards to determine their concentrations.

II. Enzymatic Assay for Total Medium-Chain Acyl-CoA

While not specific for this compound, enzymatic assays can provide a rapid assessment of the total medium-chain acyl-CoA pool. These assays are often available as commercial kits.[4][6]

Principle: The assay typically involves the enzymatic oxidation of the acyl-CoA by an acyl-CoA dehydrogenase, which is coupled to a reaction that produces a colored or fluorescent product.

General Protocol:

  • Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Add the lysate to a reaction mixture containing acyl-CoA dehydrogenase, an electron acceptor (e.g., a dye), and other necessary cofactors.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Measure the change in absorbance or fluorescence at the appropriate wavelength.

  • Quantify the total acyl-CoA concentration by comparing the signal to a standard curve generated with a known concentration of an acyl-CoA standard (e.g., octanoyl-CoA).

Visualizing Metabolic and Analytical Pathways

Medium-Chain Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of medium-chain acyl-CoAs in the mitochondrial β-oxidation spiral.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix cluster_outside Octanoyl_CoA Octanoyl-CoA (C8) Octenoyl_CoA (2E)-Octenoyl-CoA Octanoyl_CoA->Octenoyl_CoA ACADM (MCAD) FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Octenoyl_CoA->Hydroxyacyl_CoA ECHS1 H2O Ketoacyl_CoA 3-Ketoctanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH NAD+ -> NADH Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA ACAA2 CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Hexanoyl_CoA->TCA_Cycle Further β-oxidation cycles Acetyl_CoA->TCA_Cycle Fatty_Acid Medium-Chain Fatty Acid Fatty_Acid->Octanoyl_CoA ACSM ATP, CoA-SH

Caption: Mitochondrial β-oxidation of an 8-carbon fatty acid.

Analytical Workflow for Acyl-CoA Profiling

This diagram outlines the key steps in the LC-MS/MS-based analysis of acyl-CoAs.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Extraction Methanol Extraction + Internal Standards Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dry_Reconstitute Dry & Reconstitute Centrifugation->Dry_Reconstitute LC_Separation Liquid Chromatography (C18 Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standards) Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS-based acyl-CoA analysis.

Conclusion

Distinguishing this compound from other medium-chain acyl-CoAs is a challenging but achievable analytical task. While enzymatic assays can provide a broad overview of medium-chain acyl-CoA levels, LC-MS/MS stands out as the superior method for isomer-specific identification and quantification. The detailed protocol and workflows provided in this guide offer a robust starting point for researchers aiming to investigate the specific roles of this compound and other medium-chain acyl-CoAs in health and disease. The ability to accurately measure these molecules will undoubtedly contribute to significant advancements in metabolic research and drug development.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Acyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, the precise detection of specific protein acylation is paramount. Acyl-Coenzyme A (acyl-CoA) molecules serve as donors for these post-translational modifications (PTMs), leading to a diverse landscape of acylated proteins that regulate a vast array of cellular processes. The primary tools for detecting these modifications are antibodies. However, the structural similarity among different acyl groups presents a significant challenge: antibody cross-reactivity. This guide provides a comparative overview of the specificity of antibodies targeting various acyl-lysine modifications, supported by experimental data and detailed protocols to aid in the selection and validation of these critical reagents.

It is important to note that commercially available and custom-developed antibodies are typically raised against the stable acyl-lysine modification on a peptide or protein, not against the highly reactive acyl-CoA molecules themselves. Therefore, this guide focuses on the cross-reactivity of "pan-acyl-lysine" antibodies with other acyl-lysine variants.

Performance Comparison of Acyl-Lysine Antibodies

The specificity of an antibody is its most critical attribute. An ideal antibody will exhibit high affinity for its target acylation mark while showing minimal to no binding to other structurally similar modifications. The following tables summarize available cross-reactivity data for several types of acyl-lysine antibodies.

Table 1: Qualitative Cross-Reactivity of an Anti-Butyryllysine Monoclonal Antibody

This table is based on dot blot analysis data for a rabbit monoclonal anti-butyryllysine antibody. The antibody was tested against various acylated peptide libraries to assess its binding specificity.

Acyl-Lysine TargetButyryllysineAcetyllysinePropionyllysineCrotonyllysine2-Hydroxyisobutyryllysineβ-HydroxybutyryllysineUnmodified Lysine (B10760008)
Reactivity +++------
Reference PTM BIO, PTM-301RMPTM BIO, PTM-301RMPTM BIO, PTM-301RMPTM BIO, PTM-301RMPTM BIO, PTM-301RMPTM BIO, PTM-301RMPTM BIO, PTM-301RM

(Legend: +++ Strong Signal; - No Signal. Data is qualitative and based on visual dot blot assessment.)

Table 2: Specificity Profile of a Butyryl/Crotonyl-Histone H3 (Lys9) Monoclonal Antibody

This table outlines the specificity of a rabbit monoclonal antibody developed against a histone H3 peptide crotonylated at lysine 9.[1]

Target ModificationRecognized?Notes
Butyryl-Histone H3 (Lys9)YesThe antibody recognizes both butyrylated and crotonylated H3K9.[1]
Crotonyl-Histone H3 (Lys9)YesThis is the immunizing antigen.[1]
Crotonyl-Histone H3 (Lys27)YesSome cross-reactivity observed.[1]
Acetyl-Histone H3 (Lys9)NoDoes not cross-react.[1]
Propionyl-Histone H3 (Lys9)NoDoes not cross-react.[1]
Unmodified Histone H3 (Lys9)NoDoes not cross-react.[1]

Table 3: Specificity of a Pan-Anti-Succinyllysine Antibody

This table is derived from a study that developed and characterized a pan-anti-succinyllysine antibody. The specificity was tested against other lysine modifications using a dot-spot assay.[2][3]

Peptide Library SpottedSuccinyllysineAcetyllysineUnmodified Lysine
Antibody Signal StrongNo SignalNo Signal
Reference [2][3][2][3][2][3]

Experimental Methodologies

Accurate assessment of antibody cross-reactivity is crucial for reliable experimental outcomes. The following are detailed protocols for common immunoassays used to validate the specificity of antibodies against acyl-lysine modifications.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective quantitative method for determining the specificity and cross-reactivity of an antibody against various small molecules or modifications.[4][5][6][7][8]

Principle: The assay measures the ability of various non-labeled acyl-lysine peptides (competitors) to inhibit the binding of the antibody to a plate coated with the target acylated peptide-carrier conjugate. High cross-reactivity is indicated by a low concentration of the competitor needed to displace the antibody.

Protocol:

  • Coating:

    • Synthesize a peptide-carrier protein (e.g., BSA or KLH) conjugate of the primary target acyl-lysine (e.g., butyryl-lysine).

    • Coat a 96-well microtiter plate with 100 µL/well of the conjugate at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST).

    • Incubate for 1-2 hours at room temperature (RT).

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the competitor acyl-lysine peptides (e.g., acetyl-lysine, propionyl-lysine, succinyl-lysine, etc.) and the target butyryl-lysine peptide (as a positive control) in Assay Buffer (PBST with 1% BSA).

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competitor peptides for 1 hour at RT. The optimal antibody concentration should be determined beforehand and typically corresponds to the concentration that gives 50-80% of the maximum signal in a direct ELISA.

    • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in Assay Buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Reading:

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark at RT for 10-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance at 450 nm against the log of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

    • Calculate the percent cross-reactivity for each competitor using the formula: % Cross-Reactivity = (IC50 of target acyl-lysine / IC50 of competitor acyl-lysine) * 100

Dot Blot for Qualitative Specificity Screening

The dot blot is a simple and rapid method for qualitatively assessing antibody specificity against a panel of different antigens.[2][9]

Protocol:

  • Antigen Preparation:

    • Prepare solutions of various acylated peptide libraries or acylated BSA conjugates (e.g., acetyl-BSA, butyryl-BSA, succinyl-BSA, etc.) and an unmodified control at a concentration of 1 mg/mL.

    • Create a serial dilution series for each antigen (e.g., 100 ng, 20 ng, 4 ng).

  • Membrane Spotting:

    • Using a pipette, carefully spot 1-2 µL of each antigen dilution onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely at RT for 30-60 minutes.

  • Blocking:

    • Immerse the membrane in Blocking Buffer (5% non-fat dry milk in TBST).

    • Incubate for 1 hour at RT with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary pan-acyl-lysine antibody in Blocking Buffer at the recommended concentration (e.g., 1:1000).

    • Incubate the membrane in the primary antibody solution for 1-2 hours at RT or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute an HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane in the secondary antibody solution for 1 hour at RT with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. The intensity of the dot corresponds to the degree of antibody binding.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and the relationships between different molecular species.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection p1 Coat Plate with Target Acyl-Peptide p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Coated Plate p4->c3 c1 Prepare Competitor Acyl-Peptide Dilutions c2 Pre-incubate Antibody with Competitors c1->c2 c2->c3 d1 Wash c3->d1 d2 Add HRP-Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance (450 nm) d5->d6

Caption: Workflow for Competitive ELISA to test cross-reactivity.

Acyl_CoA_Signaling cluster_pool Acyl-CoA Pool cluster_protein Protein Modification cluster_detection Immunodetection Acetyl Acetyl-CoA Protein Protein (Lysine Residue) Propionyl Propionyl-CoA Butyryl Butyryl-CoA Succinyl Succinyl-CoA Acyl_Protein Acylated Protein (Acyl-Lysine) Protein->Acyl_Protein Acyltransferase or Non-enzymatic Antibody Pan-Acyl-Lysine Antibody Acyl_Protein->Antibody Detection Signal (WB, ELISA, IF) Antibody->Detection Binds to Acyl-Lysine

Caption: Relationship between Acyl-CoA donors and antibody detection.

References

Validating the Identity of (3E)-Octenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid intermediates are paramount in metabolic research and drug development. (3E)-Octenoyl-CoA, an unsaturated medium-chain acyl-CoA, is a key metabolite in fatty acid metabolism. Validating its identity is crucial for ensuring data integrity in studies investigating metabolic pathways and the efficacy of therapeutic interventions. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for the validation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a premier analytical tool for the definitive identification and quantification of small molecules like this compound. Its high mass accuracy and resolving power allow for the precise determination of elemental composition and the differentiation of isobaric interferences, which is critical for complex biological matrices.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for validating this compound depends on the specific requirements of the study, such as the need for quantitative data, structural confirmation, or high-throughput screening. While LC-HRMS offers unparalleled specificity and sensitivity, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays provide alternative or complementary information.

Technique Principle Sample Preparation Limit of Detection (LOD) Advantages Disadvantages
LC-HRMS/MS Separation by liquid chromatography followed by high-resolution mass analysis of precursor and fragment ions.Protein precipitation and solid-phase extraction.2 to 133 nM for various acyl-CoAs[1]. 1-5 fmol on column[2].High specificity and sensitivity, provides structural information through fragmentation, suitable for complex mixtures.Higher instrument cost, potential for matrix effects.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.Derivatization to volatile esters (e.g., FAMEs) is required.Picogram to femtogram range for derivatized fatty acids.Excellent chromatographic separation for volatile compounds, established libraries for spectral matching.Requires derivatization which can introduce artifacts, not suitable for non-volatile compounds, potential for isomerization of unsaturated fatty acids at high temperatures[3].
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Minimal, sample dissolved in a deuterated solvent.Millimolar to micromolar range.Non-destructive, provides detailed structural information including stereochemistry, no derivatization required.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures.
Enzymatic Assays Utilizes specific enzymes to react with the target analyte, producing a measurable signal (e.g., colorimetric, fluorometric).Cell or tissue lysis.0.3 to 100 µM for fatty acyl-CoA[4].High specificity, relatively low cost, suitable for high-throughput screening.Indirect measurement, may have cross-reactivity with similar substrates, provides no structural information.

Experimental Protocols

High-Resolution LC-MS/MS for this compound Validation

This protocol provides a general framework for the analysis of this compound in biological samples.

a) Sample Preparation: Protein Precipitation and Extraction

  • Homogenize 10-20 mg of tissue or 1-5 million cells in 500 µL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 2.5% sulfosalicylic acid)[5].

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

b) Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

c) High-Resolution Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Mode: Full scan for precursor ion identification and targeted MS/MS (or data-dependent acquisition) for fragmentation analysis.

  • Precursor Ion [M+H]⁺ for this compound: m/z 892.2197 (C29H48N7O17P3S).

  • Key Fragment Ions: The fragmentation of acyl-CoAs typically involves the cleavage of the phosphodiester bonds, leading to characteristic neutral losses and product ions. A neutral loss of 507 Da is a common feature.

Alternative Method: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
  • Saponification and Derivatization: Hydrolyze the acyl-CoA to release the fatty acid, followed by methylation to form the fatty acid methyl ester (FAME). A common method is using methanolic HCl.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC Separation: Use a polar capillary column (e.g., a wax column) for the separation of FAMEs.

  • MS Detection: Use electron ionization (EI) and scan for the characteristic fragmentation patterns of octenoic acid methyl ester.

Alternative Method: NMR Spectroscopy
  • Sample Preparation: Purify the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons around the double bond will be characteristic of the trans configuration at the 3-position. For instance, in related unsaturated fatty acids, the coupling constant between the olefinic protons is larger for the trans isomer (³J ≈ 15 Hz) compared to the cis isomer (³J ≈ 10 Hz)[6].

  • Structural Elucidation: Analyze the chemical shifts and coupling constants to confirm the structure.

Visualizing the Workflow and Pathways

To better illustrate the experimental and logical processes involved in validating the identity of this compound, the following diagrams have been generated.

Workflow for this compound Validation using LC-HRMS cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_detection HRMS Detection & Analysis Biological_Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Extraction Solvent Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation & Centrifugation Homogenization->Protein_Precipitation Supernatant_Collection Supernatant Collection & Drying Protein_Precipitation->Supernatant_Collection Reconstitution Reconstitution in LC-MS Solvent Supernatant_Collection->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Full_Scan Full Scan MS (Accurate Mass) ESI->Full_Scan MSMS Tandem MS (Fragmentation) Full_Scan->MSMS Data_Analysis Data Analysis & Spectral Matching MSMS->Data_Analysis Validation Identity Validated Data_Analysis->Validation

Caption: LC-HRMS workflow for this compound validation.

Decision Tree for Selecting an Analytical Method Start Start: Need to Validate this compound Question1 Need for High Sensitivity & Specificity? Start->Question1 Question2 Need Detailed Structural Information? Question1->Question2 No LC_HRMS Use LC-HRMS/MS Question1->LC_HRMS Yes Question3 High-Throughput Screening Required? Question2->Question3 No NMR Use NMR Spectroscopy Question2->NMR Yes GC_MS Consider GC-MS (with derivatization) Question3->GC_MS No Enzymatic_Assay Use Enzymatic Assay Question3->Enzymatic_Assay Yes

Caption: Method selection guide for this compound analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (3E)-Octenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of specialty chemicals like (3E)-octenoyl-CoA to ensure personal safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidelines are based on best practices for the disposal of similar acyl-CoA compounds and other hazardous laboratory reagents.

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, collect the material with an absorbent, non-combustible material and place it in a sealed container for disposal. Avoid direct contact with skin and eyes.

  • Avoid Environmental Release: Prevent the chemical from entering drains or waterways, as many laboratory chemicals are toxic to aquatic life.[1]

Quantitative Hazard Information Summary

The following table summarizes the types of quantitative data and hazard classifications typically found in an SDS for a hazardous laboratory chemical. This information is critical for a full risk assessment.

Hazard ClassificationTypical GHS Hazard StatementsPrecautionary Disposal Statement
Acute Toxicity (Oral) H300: Fatal if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity (Dermal) H310: Fatal in contact with skinP501: Dispose of contents/container to an approved waste disposal plant.[1]
Aquatic Toxicity (Acute) H400/H401: Very toxic/Toxic to aquatic lifeP273: Avoid release to the environment.[1]
Aquatic Toxicity (Chronic) H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1]

Note: This table is a general guide. The specific hazard statements for this compound must be obtained from the product-specific SDS.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, is a structured process designed to mitigate risk. The following workflow outlines the necessary steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Waste Characterization & Documentation cluster_2 Storage & Disposal A Generate this compound Waste (e.g., unused reagent, contaminated labware) B Segregate Waste at Source (Solid vs. Liquid) A->B C Collect in Designated, Labeled, Leak-Proof Waste Containers B->C D Consult Safety Data Sheet (SDS) for Hazard Information C->D Prepare for Disposal E Characterize Waste (Identify all chemical constituents) D->E F Complete Hazardous Waste Label E->F G Store Waste in a Designated Secondary Containment Area F->G Ready for Storage H Arrange for Pickup by Institutional Environmental Health & Safety (EHS) G->H I EHS Transports for Final Disposal (e.g., incineration, licensed landfill) H->I

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste in a laboratory setting.

Detailed Methodologies for Disposal

  • Waste Segregation: At the point of generation, separate solid waste (e.g., contaminated pipette tips, tubes) from liquid waste (e.g., unused solutions). This is a critical first step as disposal methods for solids and liquids often differ.

  • Containerization:

    • Use only approved, chemically compatible, and clearly labeled hazardous waste containers.

    • Ensure containers are sealed to prevent leaks or spills.

    • The label should clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents.

  • Waste Characterization:

    • Refer to the SDS for this compound to determine its specific hazards (e.g., toxicity, environmental hazards).

    • This information will dictate the appropriate disposal route and is required for regulatory compliance.

  • Temporary Storage:

    • Store sealed waste containers in a designated and secure area, away from general laboratory traffic.

    • This storage area should have secondary containment to control any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

    • Do not attempt to dispose of this compound or its containers in the regular trash or down the drain.

    • Disposal must be carried out through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.

References

Personal protective equipment for handling (3E)-octenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the operational use and disposal of (3E)-octenoyl-CoA, designed to build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Standard laboratory PPE is the minimum requirement when handling this compound. The specific PPE should be chosen based on a risk assessment of the planned procedures.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for enhanced protection.Protects against skin contact and absorption. Acyl-CoA compounds can be reactive.[1][2]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]Protects eyes from splashes and aerosols.
Body Protection A lab coat is the minimum requirement.[1][3] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[1]Protects feet from spills and falling objects.
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a risk assessment should determine if a respirator is needed.[5]This compound is not expected to be highly volatile, but procedures that can generate aerosols (e.g., sonication, vortexing) increase inhalation risk.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Determines Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Doff PPE Doff PPE Handle Chemical->Doff PPE Segregate Waste Segregate Waste Doff PPE->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Operational Plan: Handling and Storage

2.1. Engineering Controls

  • All work with this compound, especially when in solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • An eyewash station and safety shower must be readily accessible.

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment to minimize movement and potential for spills.

  • Weighing: If handling a solid form, weigh it in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.

  • General Use: Keep containers closed when not in use. Avoid contact with skin and eyes.

2.3. Storage

  • Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

  • It should be stored away from strong oxidizing agents.

  • Ensure the container is tightly sealed to prevent degradation.

Handling_Workflow Start Start Work in Fume Hood Work in Fume Hood Start->Work in Fume Hood Don Appropriate PPE Don Appropriate PPE Work in Fume Hood->Don Appropriate PPE Handle this compound Handle this compound Don Appropriate PPE->Handle this compound Spill? Spill? Handle this compound->Spill? Follow Spill Procedure Follow Spill Procedure Spill?->Follow Spill Procedure Yes Store Properly Store Properly Spill?->Store Properly No Follow Spill Procedure->Store Properly End End Store Properly->End

Emergency Procedures

Table 2: Emergency Response

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6] For large spills, contact your institution's EHS department immediately. Ensure proper ventilation.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or experimental waste containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[6]

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

4.2. Decontamination

  • Glassware that has come into contact with this compound should be decontaminated. A common procedure for thioesters involves an initial rinse with a suitable solvent (e.g., ethanol), which is collected as hazardous waste. Subsequently, soaking the glassware in a 10% bleach solution for at least 24 hours can oxidize residual thiol-containing compounds before routine cleaning.[6]

4.3. Final Disposal

  • All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Disposal_Plan cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Solid Waste Solid Waste Labeled Solid Waste Bag/Bin Labeled Solid Waste Bag/Bin Solid Waste->Labeled Solid Waste Bag/Bin Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container EHS Pickup EHS Pickup Labeled Liquid Waste Container->EHS Pickup Labeled Solid Waste Bag/Bin->EHS Pickup Sharps Container->EHS Pickup

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。